EED226
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EED226: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It exerts its anti-tumor activity through a novel mechanism of action, distinct from traditional EZH2 catalytic inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and methodologies for its evaluation. Quantitative data are summarized for comparative analysis, and key experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in gene silencing and cell fate determination. Its catalytic subunit, EZH2, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including Diffuse Large B-cell Lymphoma (DLBCL) and nasopharyngeal carcinoma.
This compound represents a new class of PRC2 inhibitors that do not target the EZH2 catalytic domain. Instead, this compound targets the EED (Embryonic Ectoderm Development) subunit, a core component of the PRC2 complex essential for its allosteric activation and chromatin localization. This unique mechanism of action allows this compound to overcome resistance mechanisms associated with EZH2 inhibitors and offers a promising therapeutic strategy for a range of PRC2-dependent malignancies.
Core Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the aromatic cage of the EED subunit, a pocket that normally recognizes and binds to H3K27me3. This binding event induces a significant conformational change in the EED protein, which in turn leads to the loss of PRC2's methyltransferase activity.[1] This allosteric inhibition prevents the propagation of the H3K27me3 repressive mark, leading to the de-repression of PRC2 target genes.[1]
Crucially, this compound is effective against both wild-type and mutant forms of EZH2, including those that confer resistance to EZH2 catalytic inhibitors.[1] This broad activity highlights the potential of EED-targeted therapies in a wider patient population.
Signaling Pathway
The mechanism of this compound action involves the disruption of the PRC2-mediated gene silencing pathway. A simplified representation of this is provided below.
Caption: this compound binds to EED, preventing PRC2 activation and leading to gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Substrate | IC50 (nM) | Reference |
| PRC2 Enzymatic Assay | H3K27me0 peptide | 23.4 | [2] |
| PRC2 Enzymatic Assay | Mononucleosome | 53.5 | [2] |
| EED-H3K27me3 Binding (HTRF) | Biotinylated H3K27me3 peptide | 18 | [3] |
Table 2: Binding Affinity
| Target | Method | Kd (nM) | Reference |
| EED | Isothermal Titration Calorimetry (ITC) | 82 | [4] |
Table 3: Cellular Activity
| Cell Line | Assay | IC50 (µM) | Reference |
| Karpas-422 (EZH2 mutant DLBCL) | Proliferation | 0.08 | [5] |
| G401 (SMARCB1 mutant) | H3K27me3 reduction | ~1.0 | [5] |
Table 4: In Vivo Efficacy
| Xenograft Model | Dosing | Outcome | Reference |
| Karpas-422 (DLBCL) | 40 mg/kg, oral, daily for 32 days | 100% Tumor Growth Inhibition (TGI) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay measures the ability of this compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
-
Materials:
-
Recombinant GST-tagged human EED protein
-
Biotinylated histone H3 peptide containing K27me3 (e.g., H3K27me3 (21-44))
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add EED protein and the biotinylated H3K27me3 peptide.
-
Add the this compound dilutions to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add a mixture of the anti-GST-Europium cryptate and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665/620) and determine the IC50 value.
-
Caption: Workflow for the HTRF-based EED-H3K27me3 binding assay.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRC2 Enzymatic Activity
This assay quantifies the methyltransferase activity of the PRC2 complex.
-
Materials:
-
Recombinant PRC2 complex (EZH2, EED, SUZ12)
-
Biotinylated histone H3 peptide (unmethylated)
-
S-Adenosyl-L-methionine (SAM)
-
Anti-H3K27me3 antibody conjugated to AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well ProxiPlate
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PRC2 complex and this compound dilutions.
-
Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM.
-
Incubate for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding a solution containing the anti-H3K27me3 acceptor beads and streptavidin donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen reader.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the AlphaLISA-based PRC2 enzymatic assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of this compound with the EED protein in a cellular context.
-
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-EED antibody
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specified time (e.g., 1-2 hours).
-
Harvest and resuspend the cells in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble EED protein levels by Western blotting using an anti-EED antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 4. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
EED226: An In-Depth Technical Guide to an Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound represents a distinct class of PRC2 inhibitors that target the Embryonic Ectoderm Development (EED) subunit, offering a novel mechanistic approach to modulating the activity of this key epigenetic regulator. This document details the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound. Furthermore, it provides detailed protocols for key experimental assays relevant to the characterization of this compound and similar molecules.
Introduction to PRC2 and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a critical role in the regulation of gene expression, primarily through the methylation of histone H3 on lysine 27 (H3K27).[1][2] This epigenetic modification, particularly trimethylation (H3K27me3), is a hallmark of transcriptionally silenced chromatin. The core components of the PRC2 complex are the catalytic subunit, either EZH2 or its homolog EZH1, and the non-catalytic subunits EED and SUZ12.[1][2]
The EED subunit is essential for the full catalytic activity and stability of the PRC2 complex.[2] It contains a binding pocket that recognizes H3K27me3, an interaction that allosterically stimulates the methyltransferase activity of EZH2.[1][2] This positive feedback loop is crucial for the propagation and maintenance of the H3K27me3 mark across repressive chromatin domains. Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL) and malignant rhabdoid tumors.[1] This has made PRC2 an attractive target for therapeutic intervention.
This compound: A Novel Allosteric Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[3][4] Unlike the more common S-adenosylmethionine (SAM)-competitive inhibitors that target the active site of EZH2, this compound exerts its effect by binding directly to the H3K27me3-binding pocket on the EED subunit.[3][4]
Mechanism of Action
By occupying the H3K27me3 binding pocket of EED, this compound prevents the allosteric activation of PRC2.[3] This leads to a loss of PRC2's enzymatic activity without disrupting the integrity of the core complex.[3] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[3] Upon binding to EED, this compound induces a conformational change that ultimately leads to the inhibition of H3K27 methylation.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Substrate | Value (nM) | Reference |
| IC50 | H3K27me0 peptide | 23.4 | [3][4] |
| Mononucleosome | 53.5 | [3][4] | |
| Kd | EED | 82 | [3][4] |
| PRC2 Complex | 114 | [3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Value (µM) | Reference |
| G401 | H3K27me3 Reduction | Dose-dependent decrease (0.12-10 µM) | [3] |
| Karpas-422 | Antiproliferation | 0.08 |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [3][4] |
| Volume of Distribution (Vd) | 0.8 L/kg | [3][4] |
| Terminal Half-life (t1/2) | 2.2 h | [3][4] |
| Plasma Protein Binding (PPB) | 14.4% | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
PRC2 Biochemical Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of the PRC2 complex by quantifying the incorporation of a tritium-labeled methyl group from 3H-SAM onto a biotinylated histone H3 peptide substrate.
Materials:
-
PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated H3 (21-44) peptide
-
3H-S-adenosylmethionine (3H-SAM)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PRC2 complex, biotinylated H3 peptide, and the test compound (this compound or DMSO vehicle).
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction by adding an excess of cold SAM.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads, bringing the incorporated tritium in close proximity.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
EED Binding Assay (AlphaScreen)
This assay is a competitive binding assay that measures the ability of a test compound to displace a biotinylated H3K27me3 peptide from the EED protein.
Materials:
-
His-tagged EED protein
-
Biotinylated H3K27me3 peptide
-
Nickel Chelate AlphaLISA Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer: 25 mM HEPES, pH 8.0, 50 mM NaCl, 0.5% BSA, 0.02% Tween-20
-
384-well ProxiPlates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well ProxiPlate, add the His-tagged EED protein, biotinylated H3K27me3 peptide, and the test compound.
-
Incubate at room temperature for 30 minutes.
-
Add Nickel Chelate AlphaLISA Acceptor beads and incubate for 60 minutes.
-
Add Streptavidin Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal will decrease as the compound displaces the biotinylated peptide, disrupting the proximity of the donor and acceptor beads.
-
Calculate IC50 values from the dose-response curves.
Cellular H3K27me3 Assay (ELISA)
This assay quantifies the global levels of H3K27me3 in cells treated with a PRC2 inhibitor.
Materials:
-
G401 or other suitable cell line
-
This compound
-
Cell lysis buffer
-
Histone extraction buffer
-
Anti-H3K27me3 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Lyse the cells and extract the histones according to the manufacturer's protocol.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Incubate with the anti-H3K27me3 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 levels to total histone H3 levels determined in a parallel ELISA.
Cell Proliferation Assay (MTT)
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Karpas-422 or other cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 7-14 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous DLBCL xenograft model.
Materials:
-
Karpas-422 cells
-
Immunocompromised mice (e.g., SCID or NSG)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture Karpas-422 cells to the logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule (e.g., once or twice daily).[5]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Conclusion
This compound is a pioneering allosteric inhibitor of PRC2 that has demonstrated robust preclinical efficacy. Its unique mechanism of action, targeting the EED subunit, provides a valuable alternative to EZH2-catalytic site inhibitors and may offer a strategy to overcome certain forms of drug resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery who are interested in the development of novel cancer therapeutics targeting the PRC2 complex.
References
- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
EED226: A Deep Dive into its Allosteric Binding to the EED Subunit of PRC2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of EED226, a potent and selective allosteric inhibitor, to the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, quantitative binding parameters, and the experimental methodologies used to characterize this interaction.
Core Concepts: The PRC2 Complex and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining gene silencing and cellular identity.[1][2] It is a multi-protein complex with the core components being EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED.[1][2] EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1]
The EED subunit plays a crucial, non-catalytic role in PRC2 function. It contains a binding pocket that specifically recognizes trimethylated H3K27 (H3K27me3).[1] This binding event is critical for the allosteric activation of EZH2's methyltransferase activity, leading to the propagation and maintenance of the H3K27me3 repressive mark across chromatin.[2] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound: An Allosteric Inhibitor Targeting the EED Subunit
This compound is a small molecule inhibitor that operates through a distinct allosteric mechanism.[1][3] Instead of competing with the S-adenosylmethionine (SAM) cofactor in the active site of EZH2, this compound directly binds to the H3K27me3 binding pocket on the EED subunit.[1][3] This binding event induces a conformational change in EED, which in turn leads to a loss of PRC2 activity.[3] A significant advantage of this mechanism is its potential to overcome resistance to EZH2 inhibitors that can arise from mutations in the EZH2 catalytic domain.
Quantitative Binding Data
The binding affinity and inhibitory potency of this compound against the PRC2 complex have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Substrate/Condition | Assay | Reference |
| IC50 | 23.4 nM | H3K27me0 peptide | In vitro enzymatic assay (LC-MS based) | [3] |
| IC50 | 53.5 nM | Mononucleosome | In vitro enzymatic assay (LC-MS based) | [3] |
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Target | Assay | Reference |
| Kd | 82 nM | EED subunit | Isothermal Titration Calorimetry (ITC) | [3][4] |
| Kd | 114 nM | PRC2 complex | Isothermal Titration Calorimetry (ITC) | [3] |
Table 2: Binding Affinity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the binding of this compound to EED.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (EED) at a constant temperature. The heat released or absorbed upon binding is measured by the instrument.
Detailed Protocol (General):
-
Sample Preparation:
-
Express and purify the human EED protein (residues 1-441).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.
-
Prepare the assay buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 0.5 mM TCEP). It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Thoroughly degas both the protein and ligand solutions before use.
-
-
ITC Instrument Setup (e.g., MicroCal ITC200):
-
Set the experimental temperature (e.g., 25 °C).
-
Load the EED protein solution (e.g., 5-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 2 µL each) with a spacing of approximately 150 seconds between injections to allow the system to return to thermal equilibrium.
-
Continue the titration until the binding sites are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
In Vitro PRC2 Enzymatic Assay (LC-MS based)
This assay measures the methyltransferase activity of the PRC2 complex and the inhibitory effect of compounds like this compound. The production of the methylated histone peptide and the cofactor product, S-adenosylhomocysteine (SAH), can be quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle: The PRC2 complex catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The reaction is quenched, and the amount of product formed is measured by LC-MS.
Detailed Protocol:
-
Reagents and Buffers:
-
PRC2 Enzyme: Purified human PRC2 complex.
-
Substrates:
-
H3K27me0 peptide (e.g., ATKAARKSAPATGGVKKPHRYPGG-K(me0)-NH2).
-
Recombinant mononucleosomes.
-
-
Cofactor: S-adenosylmethionine (SAM).
-
Stimulator: H3K27me3 peptide (used in the mononucleosome assay).
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.
-
Quenching Solution: e.g., 0.5% Trifluoroacetic acid (TFA) in water.
-
-
Assay Procedure (H3K27me0 Peptide Substrate):
-
Prepare a reaction mixture containing the PRC2 enzyme, H3K27me0 peptide substrate (at its Km concentration, e.g., 1.5 µM), and SAM (at its Km concentration, e.g., 1 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (as a control) to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Assay Procedure (Mononucleosome Substrate):
-
Prepare a reaction mixture containing the PRC2 enzyme, mononucleosome substrate, SAM, and the stimulatory H3K27me3 peptide (at 1x Kact, e.g., 1.0 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO.
-
Incubate and quench the reaction as described above.
-
-
LC-MS Analysis:
-
Inject the quenched reaction samples into an LC-MS system.
-
Separate the reaction components using a suitable reverse-phase HPLC column.
-
Detect and quantify the amount of the reaction product, S-adenosylhomocysteine (SAH), using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the PRC2 signaling pathway, the mechanism of this compound action, and the experimental workflows.
Caption: PRC2 signaling pathway illustrating the catalytic cycle and allosteric activation.
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
EED226: A Technical Guide to its Allosteric Inhibition of PRC2 and Impact on H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the embryonic ectoderm development (EED) subunit of PRC2, disrupting its ability to bind to trimethylated histone H3 lysine 27 (H3K27me3) and consequently inhibiting the catalytic activity of the EZH2 subunit. This guide details the mechanism of action of this compound, its quantitative effects on H3K27 methylation, and provides detailed protocols for key experimental assays used to characterize its activity. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of this compound and similar PRC2 inhibitors.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in gene silencing and cellular differentiation. It catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2, the catalytic subunit; EED, a WD40-repeat protein that binds to H3K27me3; and SUZ12, which is essential for complex integrity and activity.[1][2] The binding of EED to H3K27me3 allosterically enhances the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark.[1]
Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a small molecule inhibitor that represents a distinct class of PRC2 inhibitors. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound is an allosteric inhibitor that binds to the H3K27me3-binding pocket of EED.[1][3] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1] Notably, this compound is effective against PRC2 complexes containing mutant EZH2 that are resistant to SAM-competitive inhibitors.[1][3]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on PRC2 through a novel allosteric mechanism. By binding directly to the aromatic cage of the EED subunit that normally recognizes H3K27me3, this compound prevents the allosteric activation of EZH2. This leads to a significant reduction in the methylation of H3K27.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Substrate/Cell Line | IC50 | Reference |
| In Vitro Enzymatic Assay | H3K27me0 peptide | 23.4 nM | [4] |
| In Vitro Enzymatic Assay | Mononucleosome | 53.5 nM | [5] |
| Cellular Assay (ELISA) | G401 cells | 0.22 µM | [4] |
| Antiproliferative Assay | KARPAS-422 cells | 0.08 µM | [4] |
Table 1: Inhibitory Potency of this compound.
| Cell Line | Treatment Duration | Effect on H3K27me3 | Effect on H3K27me2 | Reference |
| G401 | 3 days | Dose-dependent decrease | Dose-dependent decrease | [4] |
| KARPAS-422 | Not specified | Reduction | Not specified | [6] |
| NPC cells | 72 hours | Reduction | Not specified | [7] |
Table 2: Cellular Effects of this compound on H3K27 Methylation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on H3K27 methylation.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from standard in vitro HMT assays and can be used to determine the IC50 of this compound against the PRC2 complex.[2][8]
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptides (e.g., H3K27me0) or mononucleosomes
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
This compound
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the HMT assay buffer.
-
Add the PRC2 complex to a final concentration of 1-5 nM.
-
Add the histone substrate (e.g., 1 µM H3K27me0 peptide or 50 nM mononucleosomes).
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding [3H]-SAM to a final concentration of 1 µM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding 0.5% trifluoroacetic acid.
-
Transfer the reaction mixture to a filter plate and wash with 70% ethanol to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Histone Modifications
This protocol describes the detection of H3K27me3 and other histone marks in cells treated with this compound.[4]
Materials:
-
Cells treated with this compound or vehicle
-
Histone extraction buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-H3K27me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest cells and perform histone extraction.
-
Quantify protein concentration using a BCA assay.
-
Separate histone proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
For loading control, probe the same membrane with an antibody against total histone H3.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions where H3K27me3 is altered upon this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare the DNA library for next-generation sequencing.
-
Sequence the library and analyze the data to identify H3K27me3-enriched regions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. This protocol is a general guideline for performing CETSA with this compound.
Materials:
-
Cells expressing the target protein (EED)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (as described above)
Procedure:
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EED protein in the supernatant by Western blotting using an anti-EED antibody.
-
A shift in the melting curve of EED in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the PRC2 complex through a unique allosteric mechanism. By inhibiting the EED subunit, this compound effectively reduces H3K27 methylation, leading to the reactivation of silenced genes. This technical guide provides a comprehensive resource for understanding the mechanism of action of this compound and for applying the necessary experimental techniques to study its effects. The detailed protocols and quantitative data presented herein will aid researchers in the fields of epigenetics, cancer biology, and drug discovery in their efforts to further investigate and utilize this potent PRC2 inhibitor.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
EED226 as a Chemical Probe for PRC2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound serves as a valuable chemical probe for studying the biological functions of PRC2 and for the development of novel epigenetic therapies. This document details its mechanism of action, biochemical and cellular activities, and provides in-depth experimental protocols for its characterization.
Introduction to this compound and PRC2
Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. The core components of PRC2 include EZH2 (the catalytic subunit), EED, and SUZ12. EED (Embryonic Ectoderm Development) is essential for PRC2's enzymatic activity, as it binds to the trimethylated H3K27 (H3K27me3) mark, leading to an allosteric activation of EZH2 and the propagation of the repressive signal.
This compound is a small molecule inhibitor that targets the H3K27me3 binding pocket of EED.[1] By binding to this pocket, this compound induces a conformational change in EED that prevents the allosteric activation of EZH2, thereby inhibiting PRC2's methyltransferase activity.[1][2] This allosteric mechanism of inhibition makes this compound a valuable tool, particularly for studying PRC2 function in contexts where resistance to EZH2-targeting inhibitors may arise.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Substrate | Value (nM) | Assay Type |
| IC50 | H3K27me0 peptide | 23.4 | In vitro enzymatic assay |
| IC50 | Mononucleosome | 53.5 | In vitro enzymatic assay |
| Kd | EED | 82 | Isothermal Titration Calorimetry (ITC) |
| Kd | PRC2 complex | 114 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time |
| G401 | Global H3K27me3 reduction | IC50 | 0.22 | 48 hours |
| KARPAS422 | Antiproliferative | IC50 | 0.08 | Up to 14 days |
Table 3: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Activity |
| Protein Methyltransferases | 21 | IC50 > 100 µM (excluding PRC2-EZH1) |
| Kinases | 23 | IC50 > 10 µM |
| GPCRs, Ion Channels, Nuclear Receptors | 22 | IC50 > 30 µM |
Signaling Pathways and Experimental Workflows
Visual representations of the PRC2 signaling pathway, the mechanism of this compound inhibition, and key experimental workflows are provided below using the DOT language for Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro PRC2 AlphaScreen Competition Assay
This assay is used to determine the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
384-well ProxiPlate (PerkinElmer)
-
His-tagged recombinant human EED (1-441aa)
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, 0.02% Tween-20
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds 1:133.3 in Assay Buffer.
-
Add 5 µL of the diluted compound to each well of the 384-well plate.
-
Add 10 µL of 30 nM His-tagged EED to each well.
-
Add 5 µL of a solution containing Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Add 5 µL of 30 nM biotinylated H3K27me3 peptide to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular H3K27me3 ELISA
This assay quantifies the global levels of H3K27me3 in cells following treatment with an inhibitor.
Materials:
-
Cell line of interest (e.g., G401, Karpas422)
-
This compound or other test compounds
-
Cell lysis buffer with 0.2 N HCl for histone extraction
-
Coating buffer (e.g., PBS)
-
Primary antibody: anti-H3K27me3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
96-well ELISA plate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Lyse the cells and extract histones using an acid extraction method.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Add the primary anti-H3K27me3 antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to total histone H3 levels determined in a parallel ELISA or by protein quantification.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to its target, EED, in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest
-
This compound or other test compounds
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody for EED detection (for Western Blot or ELISA)
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble EED in the supernatant by Western Blot or ELISA using an EED-specific antibody.
-
Plot the amount of soluble EED as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant EED or PRC2 complex
-
This compound
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein (EED or PRC2) and this compound in the same, degassed ITC buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Conclusion
This compound is a well-characterized and potent chemical probe for the PRC2 complex, acting through a distinct allosteric mechanism by targeting the EED subunit. Its high selectivity and demonstrated cellular and in vivo activity make it an invaluable tool for researchers investigating the roles of PRC2 in health and disease. The detailed protocols provided in this guide should facilitate the use and further characterization of this compound in various research and drug development settings.
References
EED226 role in epigenetic regulation
An In-depth Technical Guide on the Role of EED226 in Epigenetic Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily responsible for catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of PRC2 is implicated in numerous cancers, making it a prime therapeutic target. While most inhibitors target the catalytic subunit EZH2, resistance can emerge through mutations. This compound represents a first-in-class, potent, and orally bioavailable allosteric inhibitor of PRC2 that targets the non-catalytic subunit, Embryonic Ectoderm Development (EED). By binding to the H3K27me3 pocket of EED, this compound prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels. This guide details the mechanism of action, biochemical and cellular activity, key experimental protocols, and therapeutic potential of this compound, providing a comprehensive resource for researchers in epigenetics and oncology drug development.
The PRC2 Complex and the Role of EED
The PRC2 complex is a multi-protein assembly essential for cellular differentiation and development. The core complex consists of three subunits:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit that transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to H3K27.
-
EED (Embryonic Ectoderm Development): A non-catalytic scaffolding protein containing a WD40 repeat domain. EED is crucial for the complex's integrity and enzymatic activity.
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein that stabilizes the complex and is required for its catalytic function.
A key feature of PRC2 is its allosteric activation. The EED subunit contains a highly conserved aromatic cage that recognizes and binds to trimethylated H3K27 (H3K27me3). This binding event induces a conformational change in the complex that stimulates the catalytic activity of EZH2, leading to the propagation of the H3K27me3 repressive mark across chromatin.[1][2] This positive feedback loop is essential for maintaining silenced gene expression states.
Mechanism of Action of this compound
This compound is a novel, small-molecule inhibitor that functions not by targeting the EZH2 active site, but by allosterically inhibiting the PRC2 complex through EED.[3]
-
Binding Site: this compound directly binds to the aromatic cage within the EED subunit, the same pocket that recognizes H3K27me3.[4][5] The crystal structure of the EED-EED226 complex (PDB ID: 5GSA) confirms that the inhibitor occupies this deep pocket, inducing a significant conformational change.[1][5]
-
Allosteric Inhibition: By occupying the H3K27me3 binding site, this compound competitively prevents the interaction between EED and H3K27me3. This abrogates the allosteric feedback mechanism required for robust PRC2 catalytic activity.
-
Conformational Change: The binding of this compound induces a conformational change in EED that leads to a loss of PRC2 activity.[3][4] Importantly, this compound does not disrupt the core PRC2 complex itself.[4]
-
Non-Competitive Inhibition: this compound is non-competitive with respect to both the SAM cofactor and the histone peptide substrate, a mechanism distinct from traditional EZH2 inhibitors.[4]
Caption: Mechanism of this compound action on the PRC2 complex.
Quantitative Data and Activity
This compound demonstrates potent and selective inhibition of the PRC2 complex both in biochemical assays and in cellular models.
Table 1: In Vitro Biochemical Activity
| Parameter | Value | Assay Type | Target | Comments | Citation(s) |
| IC₅₀ | 23.4 nM | In vitro enzymatic | PRC2 | H3K27me0 peptide substrate | [4][6] |
| IC₅₀ | 53.5 nM | In vitro enzymatic | PRC2 | Mononucleosome substrate | [4][6] |
| K_D | 82 nM | Isothermal Titration Calorimetry (ITC) | EED | 1:1 binding stoichiometry | [4][7] |
| K_D | 114 nM | Isothermal Titration Calorimetry (ITC) | PRC2 Complex | 1:1 binding stoichiometry | [4][8] |
| Selectivity | IC₅₀ > 100 µM | In vitro enzymatic | 21 other Protein Methyltransferases | Highly selective for PRC2 | [1][7] |
| Selectivity | 25-fold vs. EZH1 | Not specified | EZH2-PRC2 | Preferential for EZH2-containing complex | [1] |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Assay Type | Comments | Citation(s) |
| Antiproliferative IC₅₀ | 0.08 µM | Karpas-422 (EZH2 Y641N mutant) | Cell Viability | Potent in EZH2-mutant lymphoma | [9] |
| H3K27me3 Reduction IC₅₀ | 0.22 µM | G401 (rhabdoid tumor) | Cellular ELISA | Dose-dependent reduction of H3K27me3/me2 | [4][9] |
| Activity in Resistant Cells | Maintained | WSU-DLCL2 (EZH2 inhibitor-resistant) | Cell Viability | Overcomes resistance to SAM-competitive inhibitors | [1][5] |
Table 3: In Vivo Pharmacokinetic Properties (Mouse)
| Parameter | Value | Comments | Citation(s) |
| Oral Bioavailability | ~100% | Excellent oral exposure | [4] |
| Terminal Half-life (t₁/₂) | 2.2 hours | Moderate half-life | [4][8] |
| Clearance | Very low | Low in vitro and in vivo clearance | [1][4] |
| Volume of Distribution (Vd) | 0.8 L/kg | Low volume of distribution | [4] |
Key Experimental Protocols and Workflows
Protocol 1: TR-FRET Competition Binding Assay
This assay is used to measure the ability of a compound like this compound to disrupt the interaction between EED and an H3K27me3-derived peptide.
Methodology:
-
Reagents: Recombinant EED protein, a biotinylated peptide mimicking H3K27me3, a terbium-cryptate labeled anti-tag antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).
-
Procedure: a. The EED protein is incubated with the biotinylated H3K27me3 peptide. b. This compound or other test compounds are added at various concentrations. c. The donor (antibody) and acceptor (streptavidin) reagents are added. d. The plate is incubated to allow binding to reach equilibrium.
-
Detection: The plate is read on a time-resolved fluorescence reader. When the donor and acceptor are in close proximity (i.e., EED is bound to the peptide), FRET occurs. This compound binding to EED disrupts this interaction, leading to a decrease in the FRET signal.
-
Analysis: The IC₅₀ value is calculated by plotting the FRET signal against the inhibitor concentration.
Caption: Workflow for a TR-FRET competition binding assay.
Protocol 2: Cellular Western Blot for H3K27me3 Levels
This protocol is used to determine the effect of this compound on global H3K27me3 levels within cells.
Methodology:
-
Cell Culture and Treatment: a. Seed cells (e.g., G401 or Karpas-422) in culture plates and allow them to adhere/stabilize.[4] b. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a DMSO vehicle control for a specified time (e.g., 72 hours).[4][10]
-
Histone Extraction: a. Harvest the cells by scraping or trypsinization. b. Lyse the cells and isolate nuclei. c. Perform an acid extraction (e.g., with 0.2 M HCl) to isolate histone proteins.
-
Quantification and Electrophoresis: a. Quantify the protein concentration of the histone extracts. b. Separate equal amounts of histone proteins by SDS-PAGE.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Probe the membrane with a primary antibody specific for H3K27me3. d. Probe a separate or stripped membrane with an antibody for total Histone H3 as a loading control.[4] e. Incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the H3K27me3 band is normalized to the total H3 band to determine the dose-dependent effect of this compound.
Caption: Workflow for cellular H3K27me3 Western Blot analysis.
Therapeutic Potential and Preclinical Efficacy
This compound's unique mechanism of action provides several therapeutic advantages, particularly in the context of oncology.
Overcoming EZH2 Inhibitor Resistance
A significant challenge with SAM-competitive EZH2 inhibitors is the development of acquired resistance, often through secondary mutations in the EZH2 SET domain. Because this compound targets a different subunit (EED) and acts via an allosteric mechanism, it remains effective against cancer cells that have developed resistance to EZH2 inhibitors.[1][3][5] This provides a powerful second-line therapeutic strategy.
Caption: this compound circumvents EZH2 inhibitor resistance.
In Vivo Antitumor Activity
In preclinical xenograft models, this compound has demonstrated robust and dose-dependent antitumor activity. In a mouse xenograft model using the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, oral administration of this compound resulted in complete tumor regression.[9][11] This efficacy is comparable to that of potent EZH2 inhibitors, validating EED as a therapeutic target for PRC2-dependent cancers.[5]
Synergistic Combinations and Novel Applications
-
Combination Therapy: Co-administration of this compound with EZH2 inhibitors has shown synergistic effects in blocking cell growth and reducing H3K27me3 levels in Karpas422 cells.[1] It has also been investigated in combination with CDK4/6 inhibitors in nasopharyngeal carcinoma.[12]
-
HIV Latency Reversal: The PRC2 complex is known to enforce transcriptional silencing at the HIV promoter, contributing to viral latency. Studies have shown that this compound, by reducing H3K27me3 at the HIV LTR, can act as a latency-reversing agent (LRA), suggesting a potential role in HIV eradication strategies.[10]
Conclusion
This compound is a pivotal chemical probe and a promising therapeutic candidate that has validated EED as a druggable node within the PRC2 complex. Its distinct allosteric mechanism of action, potent in vitro and in vivo activity, and ability to overcome resistance to catalytic EZH2 inhibitors make it a valuable tool for epigenetic research and a potential cornerstone for novel cancer therapies. The data and protocols presented in this guide underscore the importance of this compound in the ongoing effort to therapeutically target epigenetic dysregulation in human disease.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
EED226 Target Validation in Cancer: A Technical Guide
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. While inhibitors of the catalytic subunit, EZH2, have shown clinical efficacy, challenges such as acquired resistance have emerged. This has spurred interest in alternative targeting strategies within the PRC2 complex. EED226 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2. By binding to the trimethylated histone H3 lysine 27 (H3K27me3) binding pocket on EED, this compound induces a conformational change that ablates PRC2 catalytic activity. This document provides a comprehensive technical overview of the preclinical data validating EED as a therapeutic target in cancer, using this compound as a pivotal tool compound. We summarize the key quantitative data, detail the experimental methodologies, and illustrate the underlying biological pathways and workflows.
Introduction: The PRC2 Complex as a Therapeutic Target
The PRC2 complex is a histone methyltransferase responsible for mono-, di-, and trimethylation of H3K27.[1] This epigenetic mark, H3K27me3, is a hallmark of transcriptionally silenced chromatin. The core components of the PRC2 complex are the catalytic subunit EZH2 (or its homolog EZH1), and the regulatory subunits EED and SUZ12.[2][3] EED plays a crucial dual role: it stabilizes the complex and, through its C-terminal WD40 repeat domain, binds to existing H3K27me3 marks. This binding allosterically stimulates the catalytic activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark along the chromatin.[3][4]
Overexpression or gain-of-function mutations in EZH2 are linked to the pathogenesis of numerous cancers, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer, by silencing tumor suppressor genes.[2][5] This has led to the development of SAM-competitive EZH2 inhibitors like tazemetostat.[5] However, targeting EED offers a distinct, allosteric mechanism of inhibition that can overcome acquired resistance to EZH2-targeted agents.[3][6]
This compound: Mechanism of Action
This compound was discovered as a potent and selective inhibitor of PRC2 that operates through a novel, allosteric mechanism.[3] Unlike EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, this compound directly binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.[3][6] This competitive binding prevents the allosteric activation of EZH2, effectively shutting down the complex's methyltransferase activity.[4] This leads to a global decrease in H3K27me2 and H3K27me3 levels, reactivation of silenced target genes, and subsequent anti-tumor effects.[6] Crucially, because its binding site is distinct from the EZH2 catalytic site, this compound remains effective against tumors that have developed resistance to SAM-competitive inhibitors via mutations in EZH2.[3][6]
Preclinical Target Validation Data
The validation of EED as a cancer target has been extensively supported by preclinical studies of this compound, demonstrating potent activity from biochemical assays to in vivo tumor models.
Biochemical and In Vitro Activity
This compound demonstrates high-affinity binding to the EED subunit and potent inhibition of PRC2 enzymatic activity. This translates to effective suppression of H3K27 methylation and proliferation in cancer cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) | |||
| to EED | 82 nM | Surface Plasmon Resonance | [2][6] |
| to PRC2 Complex | 114 nM | Surface Plasmon Resonance | [6] |
| Enzymatic Inhibition (IC50) | |||
| vs. PRC2 (peptide substrate) | 23.4 nM | HTRF Assay | [6][7] |
| vs. PRC2 (nucleosome substrate) | 53.5 nM | HTRF Assay |[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Karpas-422 | DLBCL (EZH2 Mutant) | Anti-proliferation | 0.08 µM | [1] |
| G401 | Rhabdoid Tumor | H3K27me3 Reduction | 0.22 µM |[1] |
In Vivo Efficacy
In xenograft models of human cancers, orally administered this compound leads to significant and sustained tumor growth inhibition, validating its therapeutic potential in a physiological context.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosing | Outcome | Reference(s) |
|---|---|---|---|---|
| Karpas-422 Subcutaneous Xenograft | DLBCL (EZH2 Mutant) | 40 mg/kg, oral, daily for 32 days | 100% Tumor Growth Inhibition | [2] |
| Karpas-422 Subcutaneous Xenograft | DLBCL (EZH2 Mutant) | Not specified | Robust and sustained tumor regression | [5][8] |
| KARPAS300 Xenograft | DLBCL | 300 mg/kg | Complete tumor regression |[8] |
Pharmacokinetics
Pharmacokinetic studies in mice demonstrate that this compound possesses favorable drug-like properties, including excellent oral bioavailability and low clearance, supporting its use in in vivo studies and its potential for clinical development.
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Species | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | ~100% | CD-1 Mouse | [6][7] |
| In Vivo Clearance | Very Low | CD-1 Mouse | [7] |
| Volume of Distribution (Vd) | 0.8 L/kg | CD-1 Mouse | [6][7] |
| Terminal Half-life (t1/2) | 2.2 h | CD-1 Mouse |[6][7] |
Key Experimental Methodologies
The validation of this compound involved a tiered approach, progressing from biochemical confirmation of the mechanism to cellular and in vivo demonstration of anti-cancer activity.
-
PRC2 Enzymatic Inhibition Assay (HTRF): This assay quantifies the methyltransferase activity of the PRC2 complex. A biotinylated histone H3 peptide substrate is incubated with the PRC2 enzyme, the SAM cofactor, and the test compound (this compound). The reaction product, methylated H3K27, is detected using a specific primary antibody and a lanthanide-labeled secondary antibody. Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure the signal, from which the IC50 value is calculated.
-
Cellular H3K27me3 Assay (Western Blot): Cancer cells (e.g., Karpas-422) are treated with varying concentrations of this compound for a defined period (e.g., 72-96 hours). Whole-cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3). Detection with a secondary antibody allows for the quantification of the reduction in global H3K27me3 levels relative to the control.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®): Cancer cells are seeded in 96-well plates and treated with a serial dilution of this compound. After an incubation period (e.g., 6-10 days), a reagent that measures ATP levels (indicative of cell viability) is added. The resulting luminescence is measured with a plate reader. The data is normalized to vehicle-treated controls to determine the concentration at which this compound inhibits 50% of cell growth (GI50).
-
Animal Xenograft Studies: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells (e.g., Karpas-422). Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle and treatment groups. This compound is administered orally at a defined dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, the percentage of tumor growth inhibition is calculated.
Advanced Mechanisms and Future Directions
Beyond direct effects on tumor cell proliferation, the inhibition of EED has broader biological consequences that are therapeutically relevant.
-
Immunomodulation: Treatment with this compound has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I genes in nasopharyngeal carcinoma cells.[9] This suggests that by reversing PRC2-mediated silencing of antigen presentation machinery, EED inhibitors could enhance the visibility of tumor cells to the immune system, potentially synergizing with immune checkpoint inhibitors.
-
Overcoming Resistance: A key finding is that this compound is effective in inhibiting PRC2 that contains a mutant EZH2 protein resistant to SAM-competitive inhibitors.[3][6] This provides a clear therapeutic path for patients who relapse on EZH2-targeted therapies.
-
Next-Generation Inhibitors: The validation of the EED pocket by this compound has paved the way for the development of optimized next-generation compounds. For example, MAK683, an analogue of this compound, has advanced into clinical trials for various advanced malignancies, including lymphoma and nasopharyngeal carcinoma.[9][10]
Conclusion
The comprehensive preclinical data for this compound robustly validates EED as a druggable, allosteric node within the PRC2 complex for cancer therapy. Through its direct binding to the EED subunit, this compound potently and selectively inhibits PRC2 activity, leading to reduced H3K27 methylation, decreased cancer cell proliferation, and profound tumor regression in vivo. Its distinct mechanism of action provides a powerful strategy to overcome clinical resistance to EZH2 inhibitors. The successful validation using this compound has established a strong foundation for the clinical development of EED-targeted therapeutics as a novel class of epigenetic modulators for the treatment of advanced cancers.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer [frontiersin.org]
Structural basis of EED226 inhibition of PRC2
An In-depth Technical Guide on the Structural Basis of EED226 Inhibition of the Polycomb Repressive Complex 2 (PRC2)
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1] The core complex consists of three essential subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED), a regulatory subunit; and Suppressor of zeste 12 (SUZ12).[2][3] The activity of EZH2 is allosterically enhanced when the EED subunit binds to trimethylated H3K27 (H3K27me3), creating a positive feedback loop that propagates the repressive H3K27me3 mark.[2] Dysregulation of PRC2 activity is implicated in various cancers, making it a significant therapeutic target.[4]
While many inhibitors target the catalytic SET domain of EZH2, this compound represents a novel class of allosteric PRC2 inhibitors.[5] this compound directly targets the H3K27me3 binding pocket on the EED subunit, preventing the allosteric activation of PRC2 and thereby inhibiting its methyltransferase activity.[2] This guide provides a detailed examination of the structural and molecular basis of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.
Mechanism of Action: Allosteric Inhibition
This compound functions as a potent, selective, and orally bioavailable allosteric inhibitor of PRC2.[6] Its mechanism is distinct from S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 subunit directly.[2] this compound binds directly to the aromatic cage within the WD-40 domain of the EED subunit, the same pocket that recognizes the H3K27me3 mark.[4][5]
Binding of this compound to this pocket induces a significant conformational change in the EED protein, particularly affecting the aromatic cage residues (F97, Y148, Y365).[4] This structural rearrangement prevents EED from binding to H3K27me3, thereby breaking the allosteric feedback loop required for full PRC2 catalytic activity.[7] Consequently, both the basal and the H3K27me3-stimulated methyltransferase activities of PRC2 are inhibited.[4] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing EZH2 mutants that are resistant to SAM-competitive inhibitors.[2][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate/Target | Value | Reference(s) |
| IC₅₀ | PRC2 (H3K27me0 peptide) | 23.4 nM | [6][8] |
| IC₅₀ | PRC2 (Mononucleosome) | 53.5 nM | [6][9][8] |
| K_d | EED subunit | 82 nM | [6][8] |
| K_d_ | PRC2 complex | 114 nM | [6][8] |
| Stoichiometry | This compound to EED/PRC2 | 1:1 | [6][8] |
| Selectivity | Other Methyltransferases (>20) | IC₅₀ > 100 µM | [3] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay Type | Cell Line / Model | Parameter | Value | Reference(s) |
| Cellular Activity | G401 (ELISA) | IC₅₀ | 0.22 µM | [10] |
| Antiproliferative | Karpas-422 | IC₅₀ | 0.08 µM | [10] |
| In Vivo Efficacy | Karpas-422 Xenograft | Tumor Growth Inhibition | 100% at 40 mg/kg (32 days) | [3][10] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~100% | [6][8] |
| Volume of Distribution (V_d_) | 0.8 L/kg | [6][8] |
| Terminal Half-life (t₁/₂) | 2.2 h | [6][8] |
| Plasma Protein Binding | 14.4% | [6][8] |
| Caco-2 Permeability (A→B) | 3.0 x 10⁻⁶ cm/s | [9] |
Experimental Protocols
PRC2 In Vitro Enzymatic Assay
This protocol is a generalized representation for determining the IC₅₀ of this compound against PRC2 activity.
-
Objective: To measure the dose-dependent inhibition of PRC2 methyltransferase activity by this compound.
-
Materials:
-
Recombinant human PRC2 complex.
-
Substrate: Biotinylated H3K27me0 peptide or reconstituted mononucleosomes.
-
Cofactor: S-adenosylmethionine (SAM), [³H]-labeled.
-
Stimulator: H3K27me3 peptide (added at 1x K_act_, approx. 1.0 µM).[6][8]
-
This compound serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl₂, 0.1% BSA, 1 mM DTT).
-
Scintillation proximity assay (SPA) beads or filter-based system.
-
-
Procedure:
-
Prepare reaction mixtures by combining PRC2 complex, substrate, and stimulatory H3K27me3 peptide in the assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding excess unlabeled SAM or a stop buffer).
-
Quantify the incorporation of the [³H] methyl group into the substrate using an appropriate method (e.g., SPA beads for peptides, filter binding for mononucleosomes).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
X-ray Crystallography of EED-EED226 Complex
This protocol outlines the key steps to determine the crystal structure of this compound bound to the EED subunit, as referenced by PDB ID: 5GSA.[3]
-
Objective: To elucidate the three-dimensional structure of this compound in the H3K27me3 binding pocket of EED.
-
Procedure:
-
Protein Expression and Purification: Express the human EED protein (or a PRC2 sub-complex containing EED) in a suitable expression system (e.g., insect or bacterial cells). Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified EED protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting-drop or hanging-drop) to obtain well-diffracting crystals of the EED-EED226 complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data. Solve the structure using molecular replacement with a known EED structure as a search model. Build the this compound molecule into the resulting electron density map and refine the structure to produce the final model.
-
Cellular Assay for H3K27 Methylation (Western Blot)
This protocol describes how to assess the effect of this compound on global H3K27 methylation levels in a cellular context.
-
Objective: To measure the reduction of H3K27me3 and H3K27me2 marks in cells treated with this compound.
-
Cell Line: G401 rhabdoid tumor cells.[6]
-
Procedure:
-
Culture G401 cells under standard conditions.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.12 to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 3 days).[6]
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K27me3, H3K27me2, and total Histone H3 (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the dose-dependent reduction in H3K27 methylation marks relative to the total H3 control.
-
Visualizations
References
- 1. Structural basis for the inhibition of PRC2 by active transcription histone posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EED226 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the embryonic ectoderm development (EED) subunit, preventing the allosteric activation of PRC2 and leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3). These protocols are intended for researchers in oncology, epigenetics, and drug development.
Mechanism of Action
This compound binds directly to the H3K27me3 binding pocket of the EED subunit of PRC2.[1][2][3] This binding induces a conformational change in EED, which in turn leads to a loss of PRC2's methyltransferase activity.[2][3] As a result, the methylation of H3K27 is inhibited, leading to the reactivation of PRC2-target genes. This allosteric inhibition is effective even against mutant forms of EZH2 that are resistant to SAM-competitive inhibitors.[2]
Signaling Pathway
Quantitative Data Summary
| Cell Line | Assay Type | This compound Concentration/IC50 | Incubation Time | Reference |
| G401 | Western Blot | 0.12, 0.37, 1.1, 3.3, 10 µM | 3 days | [4] |
| G401 | ELISA (H3K27me3 reduction) | IC50 = 0.22 µM | 48 hours | [3][5] |
| KARPAS422 | Antiproliferative Assay | IC50 = 0.08 µM | Up to 14 days | [3][5] |
| Female Germline Stem Cells (FGSCs) | Colony Formation Assay | 1, 5, 10 µM (5 µM optimal) | Not specified | [2] |
| FGSCs | CCK-8 Cell Viability | Various concentrations | 24 and 48 hours | [6] |
| Assay Type | Substrate | This compound IC50 |
| In vitro enzymatic assay | H3K27me0 peptide | 23.4 nM |
| In vitro enzymatic assay | Mononucleosome | 53.5 nM |
Experimental Protocols
Cell Line Culture
G401 Human Rhabdoid Tumor Cell Line
-
Growth Medium: McCoy's 5a Medium Modified (ATCC, Cat# 30-2007) supplemented with 10% Fetal Bovine Serum (FBS).[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture:
-
Grow cells to 70-80% confluency.[8]
-
Aspirate the medium and wash the cells once with warm 1X PBS.[8]
-
Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[8]
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension.
-
Split cells at a ratio of 1:3 to 1:8 into new culture flasks.[8]
-
Change the medium 2-3 times per week.
-
KARPAS422 Human B-cell Non-Hodgkin Lymphoma Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 20% FBS and 2 mM L-glutamine. The FBS concentration can be reduced to 10% once the culture is established.[4][9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4][10]
-
Subculture:
This compound Treatment Workflow
Cell Viability Assay (MTS/CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
For adherent cells (G401), seed at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
For suspension cells (KARPAS422), seed at a density of 20,000-50,000 cells per well in 100 µL of complete growth medium.[11]
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete growth medium.
-
Add 100 µL of the 2X this compound stock solution to the appropriate wells to achieve the final desired concentrations.
-
Include vehicle control wells (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours, 72 hours, up to 14 days for KARPAS422).
-
MTS/CCK-8 Addition:
-
Data Acquisition: Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.[11][12]
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results and determine the IC50 value.
-
Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction:
-
Culture and treat cells with this compound as described above in 6-well plates or 10 cm dishes.
-
After treatment, wash the cells with ice-cold PBS and lyse the cells. For histone analysis, a nuclear extraction is recommended.
-
Quantify the protein concentration of the nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Densitometry Analysis: Quantify the band intensities using software such as ImageJ. Normalize the H3K27me3 signal to the total Histone H3 signal.[13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Karpas 422 | Culture Collections [culturecollections.org.uk]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-401. Culture Collections [culturecollections.org.uk]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 10. accegen.com [accegen.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for EED226 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions as an allosteric inhibitor by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[1][2][3][4] This binding event induces a conformational change in EED, leading to the loss of PRC2's histone methyltransferase activity.[1][2][3][4] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] this compound has demonstrated anti-tumor activity in preclinical models, particularly in cancers with PRC2 alterations, such as diffuse large B-cell lymphoma (DLBCL).[2][4] These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in treating cancer cell lines.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1, H3K27me2, and H3K27me3).[5] H3K27me3 is a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes, including many tumor suppressor genes.
This compound disrupts the catalytic activity of PRC2 through a unique allosteric mechanism:
-
Binding to EED: this compound directly binds to the aromatic cage of the EED subunit, which normally recognizes and binds to the H3K27me3 mark.[1][2]
-
Conformational Change: This binding induces a significant conformational change in EED.[1][2]
-
Inhibition of PRC2 Activity: The altered conformation of EED prevents the allosteric activation of the catalytic subunit, EZH2, thereby inhibiting the methyltransferase activity of the entire PRC2 complex.[1][2]
-
Reduction of H3K27me3: The inhibition of PRC2 leads to a global reduction in H3K27me3 levels within the cell.[5][6]
-
Reactivation of Gene Expression: The decrease in this repressive histone mark can lead to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[5]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various assays and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Substrate | IC₅₀ (nM) | Reference |
| Enzymatic Assay | PRC2 (H3K27me0 peptide) | 23.4 | [3][4][7] |
| Enzymatic Assay | PRC2 (Mononucleosome) | 53.5 | [3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC₅₀ (µM) | Assay Duration | Reference |
| Karpas-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.08 | 14 days | [8] |
| G401 | Rhabdoid Tumor | Wild-Type | 0.22 | 48 hours (H3K27me3 reduction) | [8] |
| C666-1 | Nasopharyngeal Carcinoma | Not Specified | >10 (minimal effect on growth) | 72 hours | [6] |
| HK1 | Nasopharyngeal Carcinoma | Not Specified | >10 (minimal effect on growth) | 72 hours | [6] |
Table 3: Effect of this compound on H3K27me3 Levels
| Cell Line | Concentration (µM) | Treatment Duration | Reduction in H3K27me3 | Reference |
| G401 | 0.12 - 10 | 3 days | Dose-dependent decrease | [3] |
| Karpas-422 | Not Specified | Not Specified | Dose-dependent decrease | [2] |
| C666-1 | 1, 5, 10 | 72 hours | Significant, dose-dependent reduction | [6] |
| HK1 | 1, 5, 10 | 72 hours | Significant, dose-dependent reduction | [6] |
| 2D10 (Jurkat derivative) | 10 | 72 hours | Near complete loss | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Protocol 2: Western Blot for H3K27me3 and PRC2 Components
This protocol describes the detection of changes in H3K27me3 levels and PRC2 protein expression in response to this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for histones, 4-12% for other proteins)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total H3, anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
For histone extraction, an acid extraction protocol may be used for better enrichment.
-
Sonicate the lysates briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and/or total histone H3 for H3K27me3.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for PRC2 Complex Integrity
This protocol is to assess whether this compound disrupts the interaction between the core components of the PRC2 complex.
Materials:
-
Cancer cell lines treated with this compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-EED or anti-EZH2)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-EED) for 2-4 hours or overnight at 4°C with gentle rotation.[15][16]
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[15][16]
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blot as described in Protocol 2.
-
Probe the membrane with antibodies against other PRC2 components (e.g., EZH2 and SUZ12) to determine if they co-precipitated with the target protein.
-
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cdn.thewellbio.com [cdn.thewellbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for EED226: A Potent Allosteric Inhibitor of H3K27me3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of EED226, a selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), for the inhibition of histone H3 lysine 27 trimethylation (H3K27me3).
Introduction
This compound is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1] Unlike EZH2 inhibitors that compete with the SAM cofactor, this compound binds to the H3K27me3 binding pocket of EED.[1][2][3][4] This allosteric inhibition mechanism induces a conformational change in the EED protein, leading to a loss of PRC2 catalytic activity.[1][5] this compound has demonstrated potent and selective inhibition of H3K27 methylation, making it a valuable tool for studying the biological roles of PRC2 and as a potential therapeutic agent in PRC2-dependent cancers.[1][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various experimental settings.
Table 1: In Vitro Enzymatic Activity of this compound
| Substrate | IC50 | Reference |
| H3K27me0 Peptide | 23.4 nM | [2][3][4][5] |
| Mononucleosome | 53.5 nM | [2][3][4][5] |
Table 2: Cellular Activity of this compound for H3K27me3 Inhibition
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| G401 (Rhabdoid tumor) | ELISA | IC50 = 0.22 µM | 48 hours | Reduction of global H3K27me3 | [3][7] |
| G401 (Rhabdoid tumor) | Western Blot | 0.12 - 10 µM | 3 days | Dose-dependent decrease in H3K27me3 and H3K27me2 | [3][5][8] |
| Karpas-422 (Lymphoma) | Western Blot | Dose-dependent | Not specified | Decrease in global H3K27me3 | [8] |
| 2D10 (Jurkat-derived) | Western Blot | 10 µM | 72 hours | Effective reduction of global H3K27me3 | [9] |
| Female Germline Stem Cells (FGSCs) | Not specified | 5 µM | 24 and 48 hours | Marked reduction in H3K27me3 levels | [10] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |
| Karpas-422 (Lymphoma) | Antiproliferative Assay | IC50 = 80 nM | 14 days | [2][3] |
| Female Germline Stem Cells (FGSCs) | CCK8 & EdU assays | Enhanced proliferation | 24 and 48 hours | [10] |
Signaling Pathway
This compound functions by allosterically inhibiting the PRC2 complex, which is a key player in epigenetic regulation. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound-mediated PRC2 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for H3K27me3 Detection
This protocol is for assessing the global levels of H3K27me3 in cells treated with this compound.
Caption: Workflow for Western Blot analysis of H3K27me3.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., G401) and treat with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 and a loading control antibody (e.g., anti-total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the loading control to determine the relative change in H3K27me3 levels.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol is for analyzing the enrichment of H3K27me3 at specific gene loci.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to an average size of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Conclusion
This compound is a potent and selective allosteric inhibitor of PRC2 that effectively reduces H3K27me3 levels in both in vitro and cellular assays. The provided data and protocols will aid researchers in utilizing this compound to investigate the roles of PRC2 and H3K27me3 in various biological processes and disease states.
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H3K27me3 Detection by Western Blot Following EED226 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the allosteric PRC2 inhibitor, EED226, to modulate H3K27me3 levels and for the subsequent detection of this histone modification by western blot.
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression, mediated by the Polycomb Repressive Complex 2 (PRC2). The dysregulation of PRC2 activity is implicated in various cancers, making it a key target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2. By binding to the H3K27me3 pocket on EED, this compound allosterically inhibits PRC2 activity, leading to a global reduction in H3K27me3 levels.[1][2] This document outlines the mechanism of this compound, its effects on H3K27me3, and a detailed protocol for assessing these changes using western blotting.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the PRC2 complex. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for the methylation of H3K27. The binding of existing H3K27me3 to the EED subunit stimulates the catalytic activity of EZH2, the methyltransferase component of the complex. This compound directly binds to the aromatic cage within the EED subunit that normally recognizes H3K27me3. This binding event induces a conformational change in EED, which in turn leads to the loss of PRC2's catalytic activity.[1][2] Consequently, the deposition of the repressive H3K27me3 mark is inhibited.
Signaling Pathway Diagram
References
Application Notes and Protocols for EED226, a PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of the PRC2 complex include EZH2, EED, and SUZ12.[3] this compound exerts its inhibitory effect by binding to the H3K27me3 binding pocket of the EED subunit, which allosterically modulates PRC2 activity.[1][3] This binding induces a conformational change in EED, leading to a loss of PRC2 catalytic activity.[3] Notably, this compound is effective against both wild-type and certain mutant forms of EZH2 that are resistant to SAM-competitive inhibitors.[3] These characteristics make this compound a valuable tool for studying PRC2 biology and a potential therapeutic agent in PRC2-dependent cancers.[3][4]
This document provides detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) to investigate the cellular effects of this compound on PRC2 activity and chromatin binding.
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Substrate/Complex | Reference |
| IC50 | 23.4 nM | H3K27me0 peptide | [1] |
| IC50 | 53.5 nM | Mononucleosome | [1] |
| Kd | 82 nM | EED | [1] |
| Kd | 114 nM | PRC2 complex | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Value | Reference |
| G401 ELISA | G401 | 0.22 µM | [5] |
| Antiproliferative Assay | Karpas-422 | 0.08 µM | [5] |
Signaling Pathway and Experimental Workflow
Caption: PRC2 complex signaling and the mechanism of this compound inhibition.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for Assessing this compound Activity
This protocol describes how to perform a ChIP experiment to measure the changes in H3K27me3 levels or the chromatin occupancy of PRC2 components (e.g., EZH2, EED, SUZ12) following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitors
-
Sonicator
-
Antibodies: Anti-H3K27me3, anti-EZH2, anti-EED, anti-SUZ12, and Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cross-linking: Add formaldehyde directly to the cell culture media to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine to a final concentration of 0.125 M to quench the cross-linking reaction. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer with protease inhibitors. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to remove debris.
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the specific antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or a commercial DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for the promoter regions of known PRC2 target genes.
-
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EED226 in Murine Models
A Comprehensive Guide for Researchers
These application notes provide detailed protocols and critical data for the use of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in mouse models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and other studies involving the PRC2 pathway.
This compound targets the embryonic ectoderm development (EED) subunit of PRC2, binding to its H3K27me3 pocket. This interaction induces a conformational change in EED, leading to the inhibition of PRC2's methyltransferase activity.[1] Notably, this compound is effective against both wild-type and certain mutant forms of EZH2, the catalytic subunit of PRC2, making it a valuable tool for a broad range of preclinical studies.[1] It is an orally bioavailable compound with favorable pharmacokinetic properties in mice.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Karpas422 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 40 mg/kg, oral gavage, daily | 32 days | 100% tumor growth inhibition | [5] |
| Karpas422 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 10 mL/kg (concentration not specified), oral administration | Not specified | Effective tumor regression | [3] |
| KARPAS300 Xenograft | Not specified | 300 mg/kg | Not specified | Complete tumor regression | [6] |
| Cisplatin-induced Acute Kidney Injury | Not applicable | 40 mg/kg, intragastric, twice daily | 48 hours | Improved renal function and attenuated pathological changes | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [2][3][4] |
| Volume of Distribution (Vd) | 0.8 L/kg | [2][3][4] |
| Terminal Half-life (t½) | 2.2 hours | [2][3][4] |
| Plasma Protein Binding (PPB) | 14.4% (moderate) | [2][3] |
| Clearance | Very low in vivo and in vitro | [2][3][4] |
Table 3: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 |
| Enzymatic Assay | H3K27me0 peptide | 23.4 nM |
| Enzymatic Assay | Mononucleosome | 53.5 nM |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the PRC2 complex.
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a DLBCL Xenograft Mouse Model
This protocol is adapted from studies demonstrating the potent antitumor effects of this compound in a Karpas422 diffuse large B-cell lymphoma xenograft model.[5][6]
1. Animal Model:
-
Female BALB/c nude mice, 6-8 weeks old.
2. Cell Line and Tumor Implantation:
-
Culture Karpas422 cells under standard conditions.
-
Subcutaneously inject 5 x 10^6 Karpas422 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 150-200 mm³.
3. This compound Formulation and Administration:
-
Formulation: Prepare a solid dispersion of this compound or dissolve in a suitable vehicle such as corn oil and DMSO.[2][7] For a 40 mg/kg dose, a common vehicle is 0.5% methylcellulose in water.
-
Dosage: 40 mg/kg.
-
Administration: Administer once daily via oral gavage.
4. Treatment and Monitoring:
-
Treat mice for 32 consecutive days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3 levels).
5. Pharmacodynamic Analysis (Optional):
-
Homogenize tumor tissue and perform histone extraction.
-
Analyze the levels of H3K27me3, H3K27me2, and total Histone H3 by Western blotting to confirm target engagement.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.[2][3][4]
1. Animal Model:
-
Male CD-1 or C57BL/6J mice, 8-10 weeks old.
2. This compound Administration:
-
Oral (PO) Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) Dosing: Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability.
3. Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect plasma by centrifuging the blood samples.
4. Bioanalysis:
-
Extract this compound from plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), Vd (volume of distribution), and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: In vivo efficacy study workflow for this compound.
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
EED226: A Powerful Allosteric Inhibitor for Studying PRC2-Mediated Gene Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb repressive complex 2 (PRC2) is a crucial epigenetic regulator that plays a pivotal role in maintaining transcriptional repression and controlling cell fate decisions.[1] Comprised of the core subunits EZH2, EED, and SUZ12, PRC2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[2] The catalytic activity of EZH2 is allosterically enhanced by the binding of the EED subunit to H3K27me3.[3] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][4]
EED226 is a potent and selective, orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[3][5] Unlike S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 catalytic site, this compound binds directly to the H3K27me3-binding pocket of the EED subunit.[3][5] This binding induces a conformational change in the PRC2 complex, leading to a loss of its methyltransferase activity.[3] Notably, this compound can effectively inhibit PRC2 complexes harboring EZH2 mutations that confer resistance to SAM-competitive inhibitors, highlighting its distinct mechanism of action and potential to overcome drug resistance.[3] These characteristics make this compound an invaluable tool for investigating the biological functions of PRC2 and for the development of novel anti-cancer therapeutics.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on PRC2 through a unique allosteric mechanism. By binding to the aromatic cage of the EED subunit, which normally recognizes H3K27me3, this compound prevents the allosteric activation of the EZH2 catalytic subunit. This leads to a global reduction in H3K27 methylation levels and the subsequent de-repression of PRC2 target genes.
Caption: Mechanism of PRC2 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Substrate | Value | Reference |
| IC50 | H3K27me0 peptide | 23.4 nM | [5] |
| Mononucleosome | 53.5 nM | [5] | |
| Kd | EED subunit | 82 nM | [5] |
Table 2: Cellular Activity of this compound in Karpas422 Cells (EZH2 mutant)
| Parameter | Assay | Value | Incubation Time | Reference |
| GI50 | Cell Growth Inhibition | 0.08 µM | 14 days | [3] |
| IC50 | Cell Viability (WST-8) | 0.18 µM | 7 days | [3] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on PRC2 activity and cellular function.
Protocol 1: In Vitro PRC2 Enzymatic Assay
This protocol is designed to determine the IC50 of this compound against the PRC2 complex.
Workflow:
Caption: Workflow for in vitro PRC2 enzymatic assay.
Materials:
-
Recombinant human PRC2 complex
-
Histone H3 (1-21) peptide (unmodified) or reconstituted mononucleosomes
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂)
-
SAM (unlabeled)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, substrate (peptide or nucleosomes), and assay buffer.
-
Add varying concentrations of this compound (e.g., in a 10-point, 3-fold serial dilution).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Histone H3K27 Methylation Assay (Western Blot)
This protocol details the assessment of global H3K27me3 levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., G401, Karpas422)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours).
-
Harvest cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Karpas422)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a predetermined optimal density in an opaque-walled 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 7-14 days, with media and compound replenishment as needed).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Protocol 4: Gene Expression Analysis (qRT-PCR)
This protocol is for quantifying the expression of PRC2 target genes following this compound treatment.
Workflow:
Caption: Workflow for gene expression analysis by qRT-PCR.
Materials:
-
Cells treated with this compound or vehicle
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for PRC2 target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle as described in previous protocols.
-
Isolate total RNA from the cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA template, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Diffuse large B-cell lymphoma (DLBCL) cell line (e.g., Karpas422)
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant a suspension of Karpas422 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule (e.g., daily).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for H3K27me3 levels, to confirm the on-target effect of this compound.
Conclusion
This compound represents a novel and powerful tool for dissecting the complex roles of PRC2 in gene regulation and disease. Its unique allosteric mechanism of action and its efficacy against inhibitor-resistant EZH2 mutants make it a valuable probe for both basic research and preclinical drug development. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound to investigate PRC2 biology and to explore its therapeutic potential in various cancer models.
References
- 1. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [dk.promega.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. OUH - Protocols [ous-research.no]
EED226: A Novel Epigenetic Modulator for HIV Latency Reversal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV reservoirs in infected individuals is a major obstacle to a cure. One promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with latency-reversing agents (LRAs) to make them susceptible to immune-mediated clearance. EED226 is a potent and selective small molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in maintaining HIV latency by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that silences gene expression. By inhibiting EED, this compound disrupts PRC2 activity, leading to a reduction in H3K27me3 levels and subsequent reactivation of latent HIV. These application notes provide a comprehensive overview of the use of this compound in HIV latency reversal studies, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Mechanism of Action
This compound allosterically inhibits the methyltransferase activity of EZH2, the catalytic subunit of PRC2, by binding to the H3K27me3-binding pocket of EED. This prevents the feedback mechanism that is required for robust PRC2 activity, leading to a global decrease in H3K27me3 levels. The reduction of this repressive mark at the HIV 5' Long Terminal Repeat (LTR) promoter region results in a more permissible chromatin environment, which is associated with an increase in histone H3 lysine 27 acetylation (H3K27ac), an activating mark. This epigenetic shift facilitates the recruitment of transcriptional machinery and ultimately leads to the reactivation of HIV gene expression.[1]
References
EED226 for Nasopharyngeal Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of EED226, a first-in-class inhibitor of the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2), on nasopharyngeal carcinoma (NPC) cells. The provided protocols are based on published research and are intended to guide further investigation into the therapeutic potential of this compound in NPC.
Introduction
Nasopharyngeal carcinoma (NPC) is a malignancy with a high prevalence in certain geographic regions and a strong association with Epstein-Barr virus (EBV) infection.[1][2] Epigenetic dysregulation, particularly aberrant activity of the PRC2 complex, is a key driver of NPC pathogenesis.[1][2] The PRC2 complex, through its catalytic subunit EZH2, mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. This compound is a novel small molecule that allosterically inhibits the PRC2 complex by binding to the EED subunit, leading to a reduction in H3K27me3 levels and subsequent changes in gene expression.[1][3] In NPC cells, this compound has been shown to have a minimal direct inhibitory effect on cell growth when used as a monotherapy but exhibits potent synergistic effects when combined with other anticancer agents.[1][3] Furthermore, this compound treatment can upregulate the expression of Major Histocompatibility Complex (MHC) class I genes, suggesting a potential role in enhancing anti-tumor immunity.[1][3]
Mechanism of Action
This compound functions by binding to the H3K27me3-binding pocket of the EED subunit of the PRC2 complex. This binding event prevents the allosteric activation of the EZH2 catalytic subunit, thereby inhibiting the trimethylation of H3K27. The reduction in H3K27me3 levels leads to the de-repression of PRC2 target genes, including those involved in antigen presentation (MHC class I) and cell cycle regulation.[1][3]
Signaling Pathway of this compound Action in NPC Cells
Caption: Mechanism of this compound in NPC cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent in NPC Cell Lines
| Cell Line | EBV Status | This compound IC50 (72h) | Observation |
| C666-1 | Positive | > 20 µM | Minimal growth-inhibitory effect |
| HK1 | Negative | > 20 µM | Minimal growth-inhibitory effect |
Data summarized from Zhu et al., 2020.[3]
Table 2: Synergistic Effects of this compound in Combination with Other Agents in NPC Cell Lines
| Combination | Cell Line | Synergy Score (SS) | Combination Index (CI) at ED50 | Observation |
| This compound + Gemcitabine | C666-1 | 8.79 | < 0.7 | Synergistic effect on cell growth inhibition |
| This compound + LEE011 (CDK4/6 inhibitor) | C666-1 | Not Reported | < 0.7 | Synergistic inhibitory effect on cell growth |
| This compound + LEE011 (CDK4/6 inhibitor) | HK1 | Not Reported | < 0.7 | Synergistic inhibitory effect on cell growth |
Data summarized from Zhu et al., 2020.[3][4]
Table 3: Effect of this compound on Gene and Protein Expression in NPC Cells
| Target | Cell Line | Treatment | Fold Change/Observation |
| H3K27me3 | C666-1, HK1 | This compound (Concentration-dependent) | Significant reduction |
| MHC Class I Genes (e.g., HLA-A) | C666-1 | 5 µM this compound (7-14 days) | Upregulation (log2 fold change for HLA-A = 1.2155) |
| MHC Class I Protein | HK1 | 5 µM this compound (3 days) | Increased expression |
| MHC Class II Genes | C666-1 | 5 µM this compound (7-14 days) | Upregulation |
| MHC Class II Protein | HK1 | 5 µM this compound (3 days) | Increased expression |
| Cell Cycle-Related Genes | C666-1 | 5 µM this compound (14 days) | Significant changes in expression |
Data summarized from Zhu et al., 2020.[3]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
C666-1 (EBV-positive NPC cell line)
-
HK1 (EBV-negative NPC cell line)
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (WST-1 Assay)
Experimental Workflow for Cell Viability Assay
Caption: Workflow for WST-1 based cell viability assay.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and/or a fixed concentration of a combination drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-H3K27me3
-
Anti-Histone H3
-
Anti-EZH2
-
Anti-EED
-
Anti-MHC Class I
-
Anti-MHC Class II
-
Anti-p21
-
Anti-Rb
-
Anti-pRb
-
Anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing
-
Cell Treatment: Treat C666-1 cells with 5 µM this compound or vehicle control (DMSO) for 3, 7, and 14 days.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform sequencing according to the manufacturer's instructions (e.g., Illumina platform).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify significantly affected biological processes and pathways.
-
Logical Relationship of Experimental Findings
Caption: Logical flow of experimental observations.
Conclusion
This compound represents a promising therapeutic agent for nasopharyngeal carcinoma, not as a standalone cytotoxic drug, but as a modulator of the epigenome that can sensitize cancer cells to other therapies and potentially enhance anti-tumor immunity. The protocols and data presented here provide a foundation for further research into the clinical applications of this compound in NPC. Future studies should focus on in vivo models to validate these in vitro findings and to explore the impact of this compound on the tumor microenvironment and immune cell infiltration.
References
- 1. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EED226 solubility and formulation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of EED226 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit, which is a core component of the PRC2 complex along with EZH2 and SUZ12.[1][3][4] This binding induces a conformational change in EED, leading to a loss of PRC2's methyltransferase activity.[3][5] Consequently, this compound inhibits the methylation of H3K27, a key epigenetic modification involved in transcriptional regulation.[3][6] this compound is effective against wild-type PRC2 and PRC2 complexes containing mutant EZH2 that are resistant to traditional SAM-competitive inhibitors.[3]
Q2: What is the solubility of this compound?
This compound has relatively low aqueous solubility with little dependency on pH.[1][5] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For creating stock solutions, DMSO is recommended.
Q3: What are the key pharmacokinetic properties of this compound?
This compound demonstrates favorable pharmacokinetic properties for in vivo research, including approximately 100% oral bioavailability and very low in vivo clearance.[1][2][5]
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [1][2][5] |
| Volume of Distribution (Vd) | 0.8 L/kg | [1][2][5] |
| Terminal Half-life (t½) | 2.2 hours | [1][2][5] |
| Plasma Protein Binding (PPB) | 14.4% (moderate) | [1] |
Q4: What is a recommended dosage for this compound in mouse xenograft models?
Published studies have shown that this compound is effective and well-tolerated at various doses. For example, in a Karpas422 mouse subcutaneous xenograft model, oral gavage at 40 mg/kg resulted in 100% tumor growth inhibition.[7] In other studies, dosing of up to 300 mg/kg twice daily was well-tolerated with no apparent adverse effects.[2][8] Researchers should determine the optimal dose for their specific model and experimental goals.
Troubleshooting and Formulation Guides
Issue: Preparing a Stock Solution
For initial solubilization, DMSO is the recommended solvent. A stock solution of 25 mg/mL in DMSO has been successfully used as a starting point for preparing final dosing vehicles.[2]
Issue: Preparing Formulations for In Vivo Oral Gavage
This compound has low aqueous solubility, requiring a suspension or solubilized formulation for oral administration. Below are three validated protocols for preparing dosing vehicles.
| Formulation | Final Concentration | Solution Type | Key Features |
| Protocol 1: HPMC/Tween 80 | 10 mg/mL | Suspension | Requires sonication for homogenization.[2] |
| Protocol 2: SBE-β-CD | ≥ 2.5 mg/mL | Suspension | Utilizes a solubilizing excipient.[2] |
| Protocol 3: DMSO/Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for compounds soluble in oil.[2] |
Experimental Protocols
Protocol 1: 0.5% HPMC / 0.5% Tween 80 Suspension
This protocol is suitable for creating a high-concentration suspension for oral gavage.
-
Prepare the Vehicle: Create a solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.5% Tween 80 in sterile saline or water.
-
Add this compound: Weigh the required amount of this compound powder and add it to the vehicle to achieve the target concentration (e.g., 10 mg/mL).
-
Homogenize: Vigorously vortex the mixture.
-
Sonicate: Use a bath or probe sonicator to ensure a fine, homogeneous suspension. This step is critical to prevent needle clogging and ensure consistent dosing.[2]
-
Administer: Administer orally by gavage at a typical dose volume of 10 mL/kg.[2] Always vortex the suspension immediately before drawing each dose to maintain uniformity.
Protocol 2: 10% DMSO / 90% (20% SBE-β-CD in Saline) Suspension
This protocol uses Captisol® (SBE-β-CD) to improve the suspension of the compound.
-
Prepare SBE-β-CD Solution: Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline to a concentration of 20% (w/v). Ensure it is fully dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[2]
-
Prepare this compound Stock: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.[2]
-
Mix Thoroughly: Vortex until the solution is evenly mixed. This will result in a final concentration of 2.5 mg/mL in 10% DMSO.
-
Administer: Administer orally via gavage. Vortex immediately prior to each administration.
Protocol 3: 10% DMSO / 90% Corn Oil Solution
This protocol may yield a clear solution, which can be advantageous for specific experimental needs.
-
Prepare this compound Stock: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.[2]
-
Mix Thoroughly: Vortex until a clear, homogeneous solution is achieved. This results in a final concentration of 2.5 mg/mL.
-
Administer: Administer orally via gavage. Note: If the dosing period is extended (e.g., beyond two weeks), the use of corn oil should be carefully considered for its potential effects on the animal model.[2][9]
Troubleshooting: Suspension Inhomogeneity
Problem: The compound is settling quickly, or the needle is clogging during administration.
-
Solution 1 (Increase Homogenization): For HPMC-based suspensions, ensure adequate sonication time. The goal is to create fine particles that stay suspended longer.
-
Solution 2 (Constant Agitation): Always vortex the suspension vigorously immediately before drawing up each dose. If working with a larger volume for multiple animals, use a stir plate to keep the suspension agitated during the dosing procedure.
-
Solution 3 (Check Needle Gauge): Ensure you are using an appropriately sized gavage needle for the viscosity of your formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming EED226 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with EED226. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming resistance to EZH2 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1] Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound is noncompetitive with both SAM and the peptide substrate.[1]
Q2: How does this compound overcome resistance to EZH2 inhibitors?
A2: Resistance to EZH2 inhibitors often arises from secondary mutations in the EZH2 protein that prevent the inhibitor from binding to its target site. Since this compound targets a different subunit of the PRC2 complex (EED), it remains effective against cancer cells harboring these EZH2 mutations.[3][4] By inhibiting PRC2 activity through an allosteric mechanism, this compound provides an alternative therapeutic strategy for cancers that have developed resistance to SAM-competitive EZH2 inhibitors.[3][4]
Q3: What are the known off-target effects of this compound?
A3: this compound demonstrates remarkable selectivity for the PRC2 complex over other protein methyltransferases and kinases.[1] The primary known "off-target" effect is the inhibition of the EZH1-containing PRC2 complex, in addition to the EZH2-containing complex.[1] Researchers should be aware of the potential for broader PRC2 inhibition.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies suggest that this compound can have synergistic effects when combined with other drugs. For instance, co-administration of this compound with the EZH2 inhibitor EI1 has shown synergistic effects in blocking cancer cell growth and reducing H3K27me3 levels.[3] Combination with a CDK4/6 inhibitor has also been shown to have a synergistic inhibitory effect on the growth of nasopharyngeal carcinoma cells. Additionally, combining this compound with gemcitabine has demonstrated a synergistic effect on cell growth inhibition in certain cancer cell lines.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in EZH2-inhibitor resistant cells.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. IC50 values can vary between cell lines. For example, the IC50 for antiproliferative activity in KARPAS422 cells is approximately 0.08 µM, while the IC50 for reducing global H3K27me3 in G401 cells is around 0.22 µM after 48 hours.[2]
Possible Cause 2: Altered Cellular Metabolism or Efflux.
-
Solution: Ensure consistent cell culture conditions, as changes in metabolism can affect drug efficacy.[5] If you suspect drug efflux, you can test for the expression of multidrug resistance proteins.
Possible Cause 3: Emergence of a secondary resistance mechanism.
-
Solution: While this compound overcomes EZH2 mutation-based resistance, cells may develop other resistance mechanisms. One reported mechanism of resistance to PRC2 inhibitors is the upregulation of H3K27 acetylation (H3K27ac).[3] You can investigate this by performing a western blot for H3K27ac.
Problem 2: Difficulty confirming the reversal of EZH2 inhibitor resistance.
Possible Cause: Insufficient validation of the experimental model.
-
Solution: Before testing this compound, thoroughly characterize your EZH2 inhibitor-resistant cell line. Confirm the presence of the EZH2 mutation (if applicable) through sequencing. Demonstrate resistance by comparing the IC50 of the EZH2 inhibitor in the resistant line versus the parental, sensitive line.
Workflow for Confirming Reversal of Resistance
Problem 3: Unexpected results in in vivo xenograft studies.
Possible Cause 1: Suboptimal Dosing Regimen or Formulation.
-
Solution: this compound has shown efficacy in mouse xenograft models with oral administration.[2][3] A dosing regimen of 40 mg/kg via oral gavage has been reported to achieve 100% tumor growth inhibition in a Karpas422 xenograft model.[3] Ensure the drug is properly formulated for oral administration to achieve good bioavailability.
Possible Cause 2: Tumor Microenvironment Factors.
-
Solution: The tumor microenvironment can influence drug efficacy. Consider co-injecting tumor cells with a basement membrane matrix extract to improve tumor take and growth, which may lead to more consistent results.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Cell Line | Target/Mutation | Assay Type | IC50 | Reference |
| This compound | Enzymatic Assay | PRC2 (H3K27me0 peptide) | Biochemical | 23.4 nM | [1][6] |
| This compound | Enzymatic Assay | PRC2 (mononucleosome) | Biochemical | 53.5 nM | [1][6] |
| This compound | KARPAS422 | EZH2 Y641N | Antiproliferation | 0.08 µM | [2] |
| This compound | G401 | WT | H3K27me3 Reduction (ELISA) | 0.22 µM | [2] |
| BR-001 | Enzymatic Assay | EED-H3K27me3 Interaction | Competition Binding | 4.5 nM | [3] |
| A-395 | Enzymatic Assay | PRC2 | Radioactivity-based | 18 nM | |
| GSK126 | Pfeiffer | EZH2 A677G | Antiproliferation | Varies | [3] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | Mouse | Karpas422 Xenograft | 40 mg/kg, oral gavage, daily for 32 days | 100% Tumor Growth Inhibition | [3] |
| This compound | CD-1 Mice | DLBCL Pre-clinical Model | 300 mg/kg bid, 14 days | Well-tolerated | [1] |
| BR-001 | Mouse | Karpas422 Xenograft | 100 mg/kg, oral, twice daily for 36 days | 85% Tumor Growth Inhibition | [3] |
| BR-001 | Mouse | Pfeiffer Xenograft | 100 mg/kg, oral, twice daily for 36 days | 96% Tumor Growth Inhibition | [3] |
Key Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells/well in a 96-well plate.
-
For suspension cells, seed at a density of 10,000-50,000 cells/well.
-
Allow cells to attach overnight (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the relevant EZH2 inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to each well.
-
Include vehicle-only control wells.
-
Incubate for your desired treatment duration (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until formazan crystals dissolve.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Experimental Workflow for Cell Viability Assay
Western Blot for H3K27me3
This protocol provides a general framework for assessing changes in global H3K27me3 levels.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Image the blot using a chemiluminescence imager.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Signaling Pathway of PRC2 Inhibition by this compound
Mouse Xenograft Model
This is a general protocol and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control via oral gavage daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 3-4 weeks) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K27me3).
-
Logical Flow for In Vivo Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Potential off-target effects of EED226
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It functions as an allosteric inhibitor by directly binding to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2][4] This binding induces a conformational change in EED, leading to the loss of PRC2's methyltransferase activity.[2][4] Consequently, this compound inhibits the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene silencing.[4] Notably, this compound is effective against wild-type PRC2 and PRC2 complexes containing mutant EZH2, which can confer resistance to EZH2-targeting inhibitors.[4]
Q2: What are the primary on-target effects of this compound in cells?
The primary on-target effect of this compound is the inhibition of PRC2's catalytic activity. This leads to a dose-dependent reduction in global levels of H3K27 trimethylation (H3K27me3) and dimethylation (H3K27me2).[1][2] By inhibiting this repressive histone mark, this compound can lead to the reactivation of PRC2 target genes.[2] In cancer cell lines, this can result in the suppression of cell proliferation and the induction of apoptosis.[5]
Q3: Has this compound been profiled for selectivity? What are the known off-targets?
This compound has demonstrated high selectivity for the PRC2 complex. One study reported remarkable selectivity for PRC2 over 21 other protein methyltransferases.[1][2] The only other histone methyltransferase significantly inhibited by this compound is the EZH1-PRC2 complex.[1][2] While specific off-target proteins have not been detailed in the available literature, it is always prudent for researchers to consider and investigate potential off-target effects in their specific experimental models.[6] One study comparing a bivalent chemical degrader to this compound noted that the degrader exhibited less overall cellular toxicity, which could suggest some off-target liabilities for this compound at higher concentrations or in sensitive cell lines.[7]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in global H3K27me3 levels after this compound treatment.
This is a common issue that can arise from several factors related to the experimental setup. Here are some troubleshooting steps:
-
Verify this compound Integrity and Concentration:
-
Ensure that your this compound stock solution is correctly prepared and has been stored properly to prevent degradation.
-
Perform a dose-response experiment to confirm the optimal concentration for your cell line. The IC50 for PRC2 inhibition is in the nanomolar range, but cellular potency can vary.[1][2]
-
-
Optimize Treatment Duration:
-
The reduction of H3K27me3 is a dynamic process that depends on histone turnover rates. A short treatment duration may not be sufficient to observe a significant decrease. Consider extending the incubation time with this compound (e.g., 48-96 hours).
-
-
Western Blotting Issues:
-
Antibody Quality: Ensure your anti-H3K27me3 antibody is specific and validated for Western blotting.
-
Loading Controls: Use a total histone H3 antibody as a loading control to ensure equal loading of histone proteins.
-
Sample Preparation: Use appropriate lysis buffers and include protease inhibitors to prevent protein degradation.
-
-
Cell Line Specific Effects:
-
Different cell lines may have varying sensitivities to PRC2 inhibition. Confirm that your cell line of interest is known to be dependent on PRC2 activity.
-
Problem 2: I am observing unexpected cellular phenotypes that may be due to off-target effects. How can I investigate this?
While this compound is highly selective, it's essential to rule out off-target effects when observing unexpected phenotypes. Here are some experimental approaches:
-
Use a Negative Control Compound:
-
If available, use a structurally similar but inactive analog of this compound. This can help differentiate between on-target and off-target effects.
-
-
Rescue Experiment:
-
If possible, perform a rescue experiment by overexpressing a form of EED that does not bind this compound but retains its function. This is a challenging but powerful way to confirm on-target effects.
-
-
Orthogonal Inhibition:
-
Use an inhibitor that targets a different subunit of the PRC2 complex, such as an EZH2 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect of PRC2 inhibition.
-
-
Proteome-wide Off-Target Profiling:
-
Kinase Selectivity Profiling: Although this compound is not a kinase inhibitor, broad kinase panels can be used to rule out unexpected inhibition of protein kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of this compound to proteins in a cellular context, providing an unbiased assessment of potential off-targets.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Substrate | IC50 / Kd | Reference |
| PRC2 (enzymatic) | H3K27me0 peptide | 23.4 nM | [1][2] |
| PRC2 (enzymatic) | Mononucleosome | 53.5 nM | [1][2] |
| EED (binding) | - | 82 nM (Kd) | [1][2] |
| PRC2 complex (binding) | - | 114 nM (Kd) | [1][2] |
| Other Methyltransferases | - | >100 µM | [8] |
Experimental Protocols
1. Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to assess the direct binding of a ligand (this compound) to its target (EED) and potential off-targets in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-3 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble protein in each sample.
-
-
Protein Detection (Western Blot):
-
Run the soluble fractions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against EED (to confirm on-target engagement) and antibodies against suspected off-target proteins.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization. The absence of a shift for other proteins suggests they are not direct targets.
-
2. Protocol: Kinase Selectivity Profiling
While this compound's primary target is not a kinase, performing a broad kinase screen is a standard method to ensure the specificity of a small molecule inhibitor. This is typically done as a fee-for-service by specialized companies.
-
Assay Principle: The activity of a large panel of purified kinases is measured in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM). The percentage of inhibition for each kinase is then determined.
-
Procedure Outline:
-
A panel of recombinant kinases is prepared.
-
Each kinase reaction is initiated by adding ATP and a specific substrate in the presence of either vehicle or this compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using various methods such as radioactivity, fluorescence, or luminescence.
-
The percentage of kinase activity remaining in the presence of this compound is calculated relative to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PRC2 during vertebrate organogenesis: a complex in transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
EED226 Technical Support Center: Optimizing Treatment for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the EED subunit, leading to the inhibition of H3K27 methylation and subsequent modulation of gene expression.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental design and ensure maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of PRC2. It directly binds to the H3K27me3-binding pocket of the EED subunit, inducing a conformational change that leads to a loss of PRC2 catalytic activity.[1][2] This is distinct from EZH2 inhibitors that target the catalytic subunit directly. A key advantage of this mechanism is that this compound has demonstrated efficacy in cell lines that have developed resistance to EZH2 inhibitors.[2][3]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, based on published data, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays.[4] For enzymatic assays, the IC50 has been reported to be approximately 23.4 nM when using a peptide substrate and 53.5 nM with a mononucleosome substrate.[5]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental endpoint. For observing a significant reduction in global H3K27me3 levels, a 72-hour treatment has been shown to be effective.[4] For anti-proliferation assays, longer treatment durations, such as 13 to 14 days, may be necessary to observe a maximal effect.[6][7] In vivo studies have utilized treatment periods of 28 to 32 days to achieve tumor regression.[3][8] It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.
Q4: Can this compound be used in cells resistant to EZH2 inhibitors?
A4: Yes, this compound has been shown to be effective in cells that are resistant to EZH2 inhibitors like GSK126 and EPZ-6438.[2] This is a key advantage of its distinct mechanism of action. Resistance to EZH2 inhibitors can arise from mutations in the EZH2 subunit that prevent drug binding, a mechanism that does not affect the binding of this compound to the EED subunit.[2]
Q5: What are potential mechanisms of resistance to this compound?
A5: While this compound can overcome resistance to EZH2 inhibitors, long-term treatment with any targeted therapy can potentially lead to the development of resistance. For PRC2 inhibitors in general, resistance can be associated with the upregulation of H3K27 acetylation.[6] Monitoring changes in histone modifications beyond H3K27me3 may provide insights into potential resistance mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal reduction in H3K27me3 levels | Insufficient treatment duration: The kinetics of H3K27me3 reduction can vary between cell lines. | Perform a time-course experiment: Treat cells for 24, 48, 72, and 96 hours to identify the optimal time point for maximal H3K27me3 reduction. A 72-hour treatment is a good starting point based on published data.[4] |
| Inadequate drug concentration: The IC50 for H3K27me3 reduction can differ from the IC50 for cell proliferation. | Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line. | |
| Poor cell health: Unhealthy cells may not respond appropriately to treatment. | Ensure optimal cell culture conditions: Maintain cell viability above 90% and regularly check for contamination. | |
| Minimal impact on cell proliferation despite H3K27me3 reduction | Insufficient treatment duration for phenotypic effect: Changes in histone methylation may need to be sustained over a longer period to translate into an anti-proliferative effect. | Extend the treatment duration: For proliferation assays, consider treatment periods of up to 14 days, with media and drug replenishment every 3-4 days.[7] |
| Cell line insensitivity: Some cell lines may be inherently less dependent on the PRC2 pathway for their proliferation. | Confirm PRC2 dependency: Before extensive experimentation, verify that your cell line of interest is sensitive to PRC2 inhibition. Consider testing a panel of cell lines. | |
| Loss of this compound efficacy over time | Development of resistance: Prolonged treatment may lead to the activation of compensatory signaling pathways. | Investigate resistance mechanisms: Analyze changes in other histone modifications, such as H3K27ac, which has been implicated in resistance to PRC2 inhibition.[6] Consider combination therapies to overcome resistance. |
| Drug instability: Improper storage or handling of this compound can lead to degradation. | Follow storage recommendations: Store this compound as a stock solution at -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Substrate/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | H3K27me0 peptide | IC50 | 23.4 nM | [5] |
| Enzymatic Assay | Mononucleosome | IC50 | 53.5 nM | [5] |
| Anti-proliferative Assay | KARPAS422 | IC50 (14 days) | 80 nM | [7] |
| H3K27me3 Reduction | 2D10 cells | Effective Concentration (72h) | 10 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dose | Treatment Duration | Outcome | Reference |
| Karpas422 | 40 mg/kg | 32 days | 100% Tumor Growth Inhibition | [3] |
| KARPAS-422 | 50 and 100 mg/kg | 28 days | Complete Tumor Regression | [8] |
| KARPAS300 | 300 mg/kg | Not Specified | Complete Tumor Regression | [9] |
Experimental Protocols
Protocol 1: Time-Course Analysis of H3K27me3 Reduction
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency by the final time point.
-
Treatment: Add this compound at the desired concentration (e.g., 10 µM) to the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Histone Extraction: Extract histones from the harvested cells using a standard acid extraction protocol.
-
Western Blot Analysis: Perform Western blotting using primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Quantification: Quantify the band intensities to determine the relative reduction in H3K27me3 levels over time.
Protocol 2: Long-Term Anti-Proliferation Assay
-
Cell Seeding: Seed cells in a multi-well plate at a low density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 13-14 days).
-
Media and Drug Replenishment: Replace the culture medium containing fresh this compound every 3-4 days to maintain drug concentration and nutrient supply.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin assay).
-
IC50 Calculation: Plot the cell viability data against the this compound concentration and calculate the IC50 value.
Mandatory Visualizations
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with EED226
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of PRC2. It binds directly to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[1][2] This binding induces a conformational change in EED, leading to a loss of PRC2's catalytic activity.[1] this compound is not competitive with the S-adenosylmethionine (SAM) cofactor.[1]
Q2: What is the selectivity of this compound?
A2: this compound is highly selective for the PRC2 complex over other protein methyltransferases and kinases.[1][3] However, it is important to note that this compound can inhibit PRC2 complexes containing either the EZH2 or EZH1 catalytic subunit.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and DMF. For long-term storage, it is recommended to store the powder at -20°C for up to three years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C.[1]
Q4: What are the reported IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. Reported values are summarized in the table below.
| Assay Type | Substrate | Cell Line | IC50 |
| In vitro enzymatic assay | H3K27me0 peptide | - | 23.4 nM[1] |
| In vitro enzymatic assay | Mononucleosome | - | 53.5 nM[1] |
| Antiproliferative assay | - | KARPAS422 | 0.08 µM[1] |
| H3K27me3 reduction (ELISA) | - | G401 | 0.22 µM[1] |
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Cause 1: Compound Precipitation
-
Explanation: this compound has limited aqueous solubility. If the final concentration in your cell culture medium exceeds its solubility limit, the compound may precipitate, leading to inconsistent effective concentrations.
-
Recommendation:
-
Ensure the final DMSO concentration in your culture medium is as low as possible (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Visually inspect your culture wells for any signs of precipitation after adding this compound.
-
Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Possible Cause 2: Off-Target Cytotoxicity
-
Explanation: At higher concentrations or with prolonged exposure, this compound may exhibit some off-target cytotoxicity, which can vary between cell lines.[4]
-
Recommendation:
-
Perform a dose-response curve with a wide range of concentrations to determine the optimal, non-toxic working concentration for your specific cell line.
-
Consider the duration of your experiment. Shorter incubation times may be sufficient to observe the desired epigenetic effects without inducing significant cell death.
-
A study comparing a derivative of this compound, UNC6852, showed it to be less cytotoxic than this compound in DB cells, suggesting potential for off-target effects with the parent compound.[4]
-
Possible Cause 3: Differential Sensitivity of Cell Lines
-
Explanation: The sensitivity of cell lines to this compound can vary. This may be due to differences in the expression levels of PRC2 components (including EZH1 vs. EZH2), the presence of mutations in PRC2 subunits, or the activity of drug efflux pumps.[3]
-
Recommendation:
-
Characterize the PRC2 status (e.g., EZH2 mutation status, EZH1/EZH2 expression levels) of your cell line.
-
Test a panel of cell lines with known PRC2 status to benchmark your results.
-
Issue 2: Inconsistent Reduction in H3K27me3 Levels
Possible Cause 1: Insufficient Treatment Time or Concentration
-
Explanation: The reduction of histone methylation is a dynamic process that depends on both histone turnover and the inhibition of the methyltransferase. Insufficient incubation time or a suboptimal concentration of this compound may not be enough to achieve a significant decrease in H3K27me3 levels.
-
Recommendation:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a robust reduction in H3K27me3.
-
Optimize the this compound concentration for your cell line. A dose-dependent decrease in H3K27me3 and H3K27me2 has been observed in G401 cells.[1]
-
Possible Cause 2: Western Blotting Issues
-
Explanation: Detection of histone modifications by Western blot can be challenging due to the small size of histone proteins and potential issues with antibody specificity and signal-to-noise ratio.
-
Recommendation:
-
Use a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) for better resolution of low molecular weight proteins.
-
Ensure efficient transfer to a PVDF or nitrocellulose membrane.
-
Use a validated antibody for H3K27me3 and optimize antibody concentrations and incubation times.
-
Always include a total histone H3 loading control to normalize your results.
-
Possible Cause 3: Batch-to-Batch Variability of the Compound
-
Explanation: Although reputable suppliers provide high-quality reagents, there can be slight variations between different batches of a chemical compound.
-
Recommendation:
-
If you observe a sudden change in experimental outcomes, consider the possibility of batch-to-batch variability.
-
Whenever possible, purchase a larger batch of the compound to ensure consistency across a series of experiments.
-
Perform a quality control experiment (e.g., a simple in vitro assay or a standard cell line treatment) to verify the activity of a new batch.
-
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei and perform acid extraction of histones (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a high-percentage polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total histone H3 as a loading control.
-
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
EED226 Technical Support Center: Stability in Cell Culture Media
Welcome to the technical support center for EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: How should I store this compound stock solutions?
A2: Store this compound powder at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What is the expected stability of this compound in cell culture media at 37°C?
A3: While specific quantitative data on the half-life of this compound in various cell culture media is not extensively published, it has been successfully used in cell-based assays for extended periods, up to 14 days, suggesting a reasonable level of stability under standard cell culture conditions.[2] However, for long-term experiments, it is advisable to perform a stability assessment in your specific cell culture medium. A detailed protocol for this assessment is provided below.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, studies have shown that co-administration of this compound with SAM-competitive EZH2 inhibitors can result in synergistic effects in reducing H3K27me3 levels and inhibiting cancer cell growth.[3]
Q5: Does this compound affect the stability of the PRC2 complex?
A5: this compound is an allosteric inhibitor that binds to the EED subunit of the PRC2 complex.[2] It induces a conformational change that leads to a loss of PRC2 activity but does not disrupt the integrity of the complex.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent this compound concentration due to degradation. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Assess the stability of this compound in your specific cell culture medium using the provided protocol.- Consider replenishing the media with fresh this compound for long-term experiments (e.g., every 48-72 hours). |
| Cell health and passage number. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[4] | |
| Lower than expected inhibition of H3K27me3 | Insufficient incubation time. | - The reduction of H3K27me3 is a dynamic process. Ensure a sufficient incubation time with this compound (e.g., 48-72 hours or longer) to observe significant changes.[5] |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions.[6] | |
| Assay sensitivity. | - Verify the sensitivity and specificity of your H3K27me3 detection method (e.g., ELISA, Western blot). | |
| Unexpected cytotoxicity | High concentration of DMSO. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiment. |
| Off-target effects at high concentrations. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. | |
| Difficulty in reproducing published results | Differences in experimental conditions. | - Carefully review and match all experimental parameters from the published study, including cell line, media formulation, serum percentage, this compound concentration, and incubation time. |
| Cell line authenticity. | - Ensure your cell line is authentic and free from mycoplasma contamination. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the half-life of this compound in specific cell culture media. Researchers are encouraged to perform their own stability assessments. The following table can be used to summarize the results from such an experiment.
| Cell Culture Medium | Temperature (°C) | Time (hours) | This compound Concentration Remaining (%) |
| e.g., DMEM + 10% FBS | 37 | 0 | 100 |
| 24 | User-determined | ||
| 48 | User-determined | ||
| 72 | User-determined | ||
| e.g., RPMI-1640 + 10% FBS | 37 | 0 | 100 |
| 24 | User-determined | ||
| 48 | User-determined | ||
| 72 | User-determined |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and supplements
-
Incubator (37°C, 5% CO₂)
-
Appropriate HPLC column (e.g., C18)[9]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection and Preparation:
-
At each time point, remove an aliquot of the incubated medium.
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Protocol for Cell Viability Assay using Beckman Coulter Vi-CELL
This protocol provides a general procedure for determining cell viability and concentration using a Beckman Coulter Vi-CELL analyzer.[12][13]
Materials:
-
Beckman Coulter Vi-CELL analyzer
-
Vi-CELL Reagent Pack (contains Trypan Blue, buffer, and cleaning solutions)
-
Sample cups
-
Cell suspension
Procedure:
-
Instrument Preparation:
-
Ensure the Vi-CELL analyzer is powered on and has completed its startup sequence.
-
Check that the reagent pack has sufficient volume and the waste container is not full.
-
-
Sample Preparation:
-
Ensure your cell suspension is well-mixed to avoid cell clumping.
-
The optimal cell concentration range for the Vi-CELL is typically 5 x 10⁴ to 1 x 10⁷ cells/mL.[13] Dilute your cells in fresh culture medium if necessary.
-
-
Sample Loading:
-
Analysis:
-
Log in the sample on the Vi-CELL software, specifying the carousel position and sample ID.
-
Select the appropriate pre-defined or custom "Cell Type" setting for your cells. This is crucial for accurate analysis as it defines parameters like cell size, brightness, and circularity.
-
Start the analysis queue. The instrument will automatically aspirate the sample, mix it with Trypan Blue, and perform the image-based analysis.
-
-
Data Interpretation:
-
The software will provide results for total cells/mL, viable cells/mL, percent viability, and average cell size.
-
Review the captured images to ensure accurate cell identification by the software.
-
Protocol for Global H3K27me3 Quantification by ELISA
This protocol describes a general procedure for measuring global H3K27 trimethylation levels in cultured cells using a commercially available ELISA kit.[15][16]
Materials:
-
Global H3K27me3 ELISA kit (contains capture and detection antibodies, standards, buffers, and substrate)
-
Cultured cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (often included in the kit or can be prepared with 0.2 N HCl)
-
Microplate reader
Procedure:
-
Cell Lysis and Histone Extraction:
-
Harvest cells by centrifugation and wash with PBS.
-
Lyse the cells and extract histones according to the ELISA kit manufacturer's instructions. This typically involves acid extraction followed by neutralization.
-
Determine the protein concentration of the histone extracts.
-
-
ELISA Assay:
-
Add the histone extracts and the provided H3K27me3 standards to the antibody-coated wells of the ELISA plate.
-
Incubate to allow the capture antibody to bind to the histones.
-
Wash the wells to remove unbound material.
-
Add the detection antibody specific for H3K27me3 and incubate.
-
Wash the wells again.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the colorimetric substrate and incubate until sufficient color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the H3K27me3 standards.
-
Determine the concentration of H3K27me3 in your samples from the standard curve.
-
Normalize the H3K27me3 levels to the total amount of histone protein loaded per well.
-
Visualizations
Caption: this compound inhibits PRC2 activity by binding to the EED subunit.
Caption: Workflow for a typical cell-based experiment with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. sciex.com [sciex.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. marshallscientific.com [marshallscientific.com]
- 13. web.mit.edu [web.mit.edu]
- 14. youtube.com [youtube.com]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epigentek.com [epigentek.com]
Technical Support Center: Cell Viability Assays with EED226 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with the PRC2 inhibitor, EED226.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It functions by directly binding to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][3][4] This binding induces a conformational change in EED, leading to a loss of PRC2's methyltransferase activity.[1][4] The primary role of PRC2 is to catalyze the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark for gene silencing. By inhibiting PRC2, this compound leads to a global reduction in H3K27me3 levels, which can reactivate the expression of tumor suppressor genes and consequently inhibit cell proliferation and reduce cell viability in certain cancer cell lines.[5][6]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Several cell viability assays have been successfully used in studies involving this compound. The choice of assay can depend on the cell type, experimental goals, and available equipment. Commonly used assays include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which correlate with the number of metabolically active cells. They are known for their high sensitivity and "add-mix-measure" simplicity.
-
Resazurin-based assays (e.g., alamarBlue®, PrestoBlue®): These assays measure the reducing power of living cells to convert resazurin to the fluorescent resorufin. They are non-toxic and allow for kinetic monitoring.
-
Tetrazolium salt-based assays (e.g., MTT, MTS, WST-8): These colorimetric assays measure the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. While widely used, they can be susceptible to interference from various compounds and cellular metabolic changes.[7][8][9]
-
Cell counting methods (e.g., Beckman Coulter counter, Trypan Blue exclusion): These methods provide a direct count of viable cells.
Q3: What is a typical effective concentration and incubation time for this compound in cell viability assays?
A3: The effective concentration and incubation time of this compound are highly cell-line dependent. For example, in KARPAS422 cells, an IC50 of 0.08 µM has been reported with treatment up to 14 days.[10] In G401 cells, concentrations ranging from 0.12 µM to 10 µM have been used for 3 days to assess the reduction in H3K27 methylation.[10][11] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that this compound can have synergistic effects when used in combination with other anticancer agents, such as EZH2 inhibitors.[12] This is a promising area of research, but combination effects should be carefully evaluated in your experimental system.
Troubleshooting Guides
Below are common issues encountered during cell viability assays with this compound and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Uneven drug distribution | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Gently mix the plate after adding this compound. |
| No significant effect of this compound on cell viability | - Cell line is resistant to PRC2 inhibition- Insufficient incubation time- Inactive this compound compound- Suboptimal assay conditions | - Confirm that your cell line is dependent on PRC2 activity for proliferation.- Perform a time-course experiment (e.g., 3, 7, and 14 days) as the effects of epigenetic inhibitors can be slow to manifest.- Verify the quality and proper storage of your this compound stock.- Optimize cell seeding density and assay incubation times. |
| Unexpected increase in viability at high this compound concentrations | - Compound precipitation at high concentrations- Off-target effects- Interference with the assay chemistry | - Check the solubility of this compound in your culture medium. Consider using a lower concentration range or a different solvent.- Review literature for known off-target effects of this compound.- Run a cell-free assay control with this compound to check for direct interference with the assay reagents. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. cell number).- this compound may affect cellular metabolism, interfering with metabolic assays (e.g., MTT).[8] | - Use at least two different viability assays based on different principles to confirm your results (e.g., an ATP-based assay and a direct cell count).- Be aware of the limitations of each assay. |
Data Presentation
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |
| KARPAS422 | Beckman Coulter Counting | IC50 | 0.08 µM | Up to 14 days | [2] |
| KARPAS422 | WST-8 Assay | IC50 | 0.18 µM | 7 days | [2] |
| G401 | Western Blot | H3K27me3 Reduction | Dose-dependent | 48 hours | [10] |
Experimental Protocols
Protocol 1: General Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][13]
-
Measure the luminescence using a plate reader.
-
Protocol 2: General Cell Viability Assay using alamarBlue®
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear or black 96-well plate.
-
-
Assay Procedure:
-
Add alamarBlue® reagent to each well at 10% of the culture volume (e.g., 20 µL for a 200 µL culture volume).[3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for your cell line.[5]
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[3][5]
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the PRC2 signaling pathway.
Experimental Workflow for this compound Cell Viability Assay
Caption: General workflow for a cell viability assay with this compound.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. allevi3d.com [allevi3d.com]
- 13. ch.promega.com [ch.promega.com]
Technical Support Center: Interpreting Histone Methylation Changes After EED226 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect histone methylation?
A1: this compound is an allosteric inhibitor of PRC2. It directly binds to the trimethylated histone H3 lysine 27 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2] This binding induces a conformational change in EED, leading to a loss of PRC2's catalytic activity.[1][2] The primary function of PRC2 is to methylate H3K27.[1] Therefore, treatment with this compound results in a dose-dependent global reduction of H3K27me3 and H3K27me2 levels.[2][3][4] Unlike S-adenosylmethionine (SAM) competitive inhibitors that target the EZH2 catalytic subunit, this compound is noncompetitive with both SAM and the peptide substrate.[2]
Q2: What are the expected changes in histone methylation patterns after this compound treatment?
A2: The primary and most direct effect of this compound treatment is a significant decrease in the levels of H3K27me3 and H3K27me2.[2][4] This can be observed globally through techniques like Western blotting or mass spectrometry, and at specific gene loci using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). A reduction in H3K27me3 at the promoter regions of PRC2 target genes is a key indicator of this compound activity.[1] In some cellular contexts, a decrease in H3K27me3 may be accompanied by an increase in H3K27 acetylation (H3K27ac), an activating histone mark.[5]
Q3: My global H3K27me3 levels are not decreasing after this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of response. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PRC2 inhibition. The antiproliferative effects of this compound have been shown to be more potent in cells with EZH2 mutations.[5]
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. A dose-dependent decrease in H3K27me3 is typically observed.[2] For example, in G401 cells, a 3-day treatment with concentrations ranging from 0.12 to 10 μM showed a clear dose-dependent reduction.[2]
-
Cellular Permeability: this compound has been reported to have moderate permeability.[2][6] Inefficient uptake of the compound could limit its intracellular activity.
-
Antibody Quality for Detection: If you are using Western blotting or ChIP, the quality of your H3K27me3 antibody is crucial. Validate your antibody to ensure it is specific and sensitive.
Q4: Can this compound be used to inhibit PRC2 complexes containing mutant EZH2?
A4: Yes. A key advantage of this compound is its ability to effectively inhibit PRC2 complexes that contain mutant EZH2 proteins resistant to SAM-competitive inhibitors.[1][2] This is because this compound targets the EED subunit, bypassing the EZH2 active site where resistance mutations often occur.
Q5: Are there any known off-target effects of this compound on other histone methyltransferases?
A5: this compound has demonstrated remarkable selectivity for the PRC2 complex. Studies have shown it has minimal to no inhibitory activity against a broad panel of other protein methyltransferases.[2][5] The only other histone methyltransferase significantly inhibited by this compound is the PRC2-EZH1 complex.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate | Value | Reference |
| IC50 | H3K27me0 peptide | 23.4 nM | [2][3][6] |
| IC50 | Mononucleosome | 53.5 nM | [2][3][6] |
| Kd | EED | 82 nM | [2][5] |
| Kd | PRC2 complex | 114 nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / Concentration | Treatment Duration | Effect | Reference |
| G401 | Western Blot | 0.12, 0.37, 1.1, 3.3, 10 μM | 3 days | Dose-dependent decrease in global H3K27me3 and H3K27me2 | [2] |
| Karpas-422 | Antiproliferation | 80 nM | 14 days | Growth inhibition | [6][7] |
| G401 | ELISA | 0.22 μM | Not Specified | Inhibition of H3K27 methylation | [7] |
| C666-1 | RNA-seq | 5 μM | 3, 7, and 14 days | Changes in global gene expression | [8] |
Experimental Protocols
1. Western Blotting for Global Histone Methylation
This protocol provides a general workflow for assessing global changes in H3K27me3 levels following this compound treatment.
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0.1 - 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
2. Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Methylation
ChIP-seq is a powerful technique to map the genomic locations of H3K27me3 and assess changes after this compound treatment.
-
Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade antibody specific for H3K27me3. An IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.
3. Quantitative Mass Spectrometry for Histone Modifications
Mass spectrometry provides a highly quantitative and unbiased method to analyze a wide range of histone modifications simultaneously.[9][10][11][12][13]
-
Histone Extraction and Derivatization: Extract histones from this compound-treated and control cells. Chemically derivatize the histones (e.g., propionylation) to neutralize the positive charge of lysine residues and improve peptide analysis.[9]
-
Proteolytic Digestion: Digest the derivatized histones into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of different histone modifications, including various methylation states of H3K27.
Visualizations
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking the histone code with quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 13. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
EED226 Technical Support Center: Animal Model Toxicity
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing EED226 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential toxicity-related issues that may be encountered during preclinical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Body Weight or Weight Loss | At higher doses (e.g., 300 mg/kg/day in rats), this compound can lead to a slight decrease in body weight gain. This may be dose-dependent. | - Monitor animal body weights regularly. - Consider a dose reduction if weight loss is significant or accompanied by other signs of distress. - Ensure adequate hydration and nutrition. |
| Changes in Food Consumption | Decreased food consumption can be an early indicator of toxicity and is often correlated with body weight changes. In a 2-week rat study, a slight, transient decrease in food consumption was noted at 300 mg/kg/day. | - Measure food intake daily. - If a significant decrease is observed, assess the overall health of the animal. - Correlate food consumption data with body weight and clinical observations. |
| Adverse Clinical Observations (e.g., lethargy, hunched posture) | These are general signs of malaise that could be related to this compound administration at toxic doses. The 2-week rat study indicated minimal adverse clinical signs. | - Conduct daily clinical observations. - If adverse signs are noted, perform a thorough health assessment. - Consider dose adjustment or discontinuation for the affected animal and consult with a veterinarian. |
| Unexpected Pharmacokinetic Profile | This compound has high oral bioavailability and low clearance. Factors such as animal strain, age, or health status could potentially alter its pharmacokinetic profile. | - If unexpected efficacy or toxicity is observed, consider performing a pharmacokinetic study in your specific animal model. - Ensure proper formulation and administration of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known target organ of toxicity for this compound in animal models?
A1: Based on available preclinical data, particularly a 2-week dose range-finding study in rats, no specific target organs of toxicity have been identified at the doses tested. The primary observation was a slight and reversible decrease in body weight gain and food consumption at the highest dose.
Q2: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats?
A2: In a 2-week oral gavage study in Sprague-Dawley rats, the NOAEL for this compound was determined to be 100 mg/kg/day.
Q3: Are there any known sex differences in the toxicity profile of this compound?
A3: The 2-week rat toxicology study did not report any significant sex-specific differences in the observed toxicities.
Q4: How should I select a starting dose for my efficacy studies to minimize the risk of toxicity?
A4: For efficacy studies, it is advisable to start with doses below the NOAEL of 100 mg/kg/day. Efficacy in xenograft models has been reported at doses as low as 40 mg/kg/day with minimal impact on body weight. A pilot dose-ranging study is recommended to determine the optimal therapeutic window in your specific model.
Q5: What clinical signs should I monitor for in my animals during an this compound study?
A5: Daily monitoring should include body weight, food and water consumption, and general clinical appearance (e.g., posture, activity level, grooming). Any deviations from baseline should be recorded and evaluated.
Quantitative Data Summary
The following tables summarize the key findings from a 2-week dose range-finding toxicology study of this compound in Sprague-Dawley rats.
Table 1: Study Design
| Parameter | Description |
| Species | Sprague-Dawley Rat |
| Sex | Male and Female |
| Route of Administration | Oral Gavage |
| Dose Levels | 0 (Vehicle), 30, 100, 300 mg/kg/day |
| Duration | 14 days |
Table 2: Summary of Findings
| Dose Level (mg/kg/day) | Key Observations |
| 30 | No adverse effects observed. |
| 100 | No adverse effects observed (NOAEL). |
| 300 | Slight, reversible decrease in body weight gain and food consumption. No other significant toxicities noted. |
Experimental Protocols
Protocol: 2-Week Dose Range-Finding Oral Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated for at least 5 days before the start of the study.
-
Group Allocation: Animals are randomly assigned to dose groups (n=5/sex/group).
-
Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose Administration: The designated dose is administered once daily via oral gavage for 14 consecutive days. The control group receives the vehicle only.
-
Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed clinical examinations are performed daily.
-
Body Weight: Recorded prior to dosing and at least weekly thereafter.
-
Food Consumption: Measured weekly.
-
-
Terminal Procedures: At the end of the 14-day dosing period, animals are euthanized. A gross necropsy is performed on all animals.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a 2-week dose range-finding study.
Validation & Comparative
EED Inhibitors: A Comparative Analysis of EED226 and A-395 for Preclinical Research
In the landscape of epigenetic drug discovery, inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) have emerged as promising therapeutic agents. Within this class, molecules targeting the Embryonic Ectoderm Development (EED) subunit offer a distinct mechanism of action compared to traditional EZH2 inhibitors. This guide provides a detailed comparison of two prominent EED inhibitors, EED226 and A-395, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Allosteric Inhibition of PRC2
Both this compound and A-395 are small molecule inhibitors that target the H3K27me3 binding pocket of the EED subunit of the PRC2 complex.[1][2] By competitively binding to this pocket, they prevent the allosteric activation of the catalytic subunit, EZH2, which is normally induced by the binding of H3K27me3.[1][2] This disruption of the PRC2 complex's positive feedback loop leads to a global reduction in H3K27 methylation, thereby reactivating the expression of silenced genes.[3][4]
In Vitro Performance: A Head-to-Head Comparison
A critical evaluation of this compound and A-395 reveals differences in their biochemical and cellular potencies. The following tables summarize the available quantitative data for these two inhibitors.
| Parameter | This compound | A-395 | Reference(s) |
| Binding Affinity (Kd) | 82 nM | 1.5 nM (SPR) | [1][5][6] |
| PRC2 Inhibition (IC50) | 23.4 nM (peptide substrate)53.5 nM (mononucleosome substrate) | 18 nM | [5][6][7] |
| H3K27me3 Peptide Binding Inhibition (IC50) | Not explicitly found | 7 nM | [7] |
Table 1: Biochemical Activity of this compound and A-395.
| Cell Line | Cancer Type | This compound IC50 | A-395 IC50 | Reference(s) |
| Karpas-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 182 nM | Not Found | [1] |
| G401 | Rhabdoid Tumor | Not Found | Sensitive | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Not Found | Sensitive | [8] |
Table 2: Cellular Proliferation Inhibition by this compound and A-395. Note: While specific IC50 values for A-395 in these cell lines were not found in the searched literature, the compound was reported to show sensitivity.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of both this compound and A-395. However, a direct comparison is challenging due to the use of different tumor models and the limited availability of detailed pharmacokinetic data for A-395.
| Parameter | This compound | A-395 | Reference(s) |
| Xenograft Model | Karpas-422 (DLBCL) | Pfeiffer (DLBCL) | [1][8] |
| Dosing | 40 mg/kg, oral gavage | 10 mg/kg, intraperitoneal injection (in one cited study) | [1][9] |
| Tumor Growth Inhibition | 100% TGI after 32 days | Demonstrated anti-tumor efficacy, specific %TGI not available | [1][8] |
| Oral Bioavailability | Approximately 100% | Not Found | [5] |
| Terminal Half-life (t1/2) | 2.2 hours | Not Found | [5] |
| Volume of Distribution (Vd) | 0.8 L/kg | Not Found | [5] |
Table 3: In Vivo Performance and Pharmacokinetic Parameters.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the PRC2 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: PRC2 Signaling Pathway and Inhibition.
Caption: EED Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of EED inhibitors.
TR-FRET Binding Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of inhibitors to their target proteins.
-
Reagents:
-
Recombinant His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
Test compounds (this compound, A-395) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Procedure:
-
Add assay buffer, His-EED, and biotin-H3K27me3 peptide to a 384-well plate.
-
Add serially diluted test compounds.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add a pre-mixed solution of Europium-labeled anti-His antibody and streptavidin-acceptor.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.
-
Calculate the TR-FRET ratio and determine IC50 or Kd values from the resulting dose-response curves.
-
AlphaScreen Competition Binding Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to assess binding interactions.
-
Reagents:
-
His-tagged EED protein.
-
Biotinylated H3K27me3 peptide.
-
Nickel chelate (Ni-NTA) acceptor beads.
-
Streptavidin donor beads.
-
Test compounds.
-
Assay buffer.
-
-
Procedure:
-
Add His-EED, biotin-H3K27me3 peptide, and test compounds to a 384-well plate.
-
Incubate to allow for binding to reach equilibrium.
-
Add Ni-NTA acceptor beads and incubate.
-
Add Streptavidin donor beads under subdued light and incubate.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when donor and acceptor beads are brought into proximity by the protein-peptide interaction.
-
Inhibition is observed as a decrease in the AlphaScreen signal.
-
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay measures the ability of the inhibitors to reduce the levels of the H3K27me3 mark within cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Karpas-422, G401) and allow them to adhere or stabilize in culture.
-
Treat cells with various concentrations of this compound or A-395 for a specified time (e.g., 48-72 hours).
-
-
Histone Extraction:
-
Harvest cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate nuclei and perform acid extraction of histones or use a commercial histone extraction kit.
-
Determine the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Conclusion
Both this compound and A-395 are potent and selective allosteric inhibitors of the PRC2 complex, operating through the EED subunit. Based on the available data, A-395 demonstrates superior biochemical potency with a significantly lower Kd value for EED binding. However, this compound has more extensively reported in vivo efficacy and pharmacokinetic data, showcasing excellent oral bioavailability and complete tumor growth inhibition in a DLBCL xenograft model. The choice between these two inhibitors for preclinical research may depend on the specific experimental context, with A-395 being a valuable tool for in vitro studies requiring high potency, and this compound offering a well-characterized profile for in vivo investigations. Further head-to-head in vivo studies and the public availability of detailed pharmacokinetic data for A-395 would be beneficial for a more comprehensive comparison.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
EED226 in Combination: A Comparative Guide to Synergistic Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit Embryonic Ectoderm Development (EED), has demonstrated significant promise in preclinical cancer models.[1][2][3] Its unique mechanism of action, which involves binding to the H3K27me3-binding pocket of EED and inducing a conformational change that leads to loss of PRC2 activity, offers a distinct therapeutic strategy compared to traditional EZH2 inhibitors.[1][2][3] This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer drugs, supported by experimental data, to inform future research and drug development strategies.
Synergistic Combinations with this compound
Current research highlights the enhanced anticancer efficacy of this compound when combined with other targeted therapies, particularly EZH2 inhibitors and CDK4/6 inhibitors. These combinations have shown promise in overcoming drug resistance and achieving superior tumor growth inhibition compared to monotherapy.
This compound and EZH2 Inhibitors: A Dual PRC2 Blockade
The combination of this compound with EZH2 inhibitors, such as EI1, has demonstrated synergistic effects in diffuse large B-cell lymphoma (DLBCL) models.[4] This synergy is attributed to a more complete and robust inhibition of the PRC2 complex, as both agents target different components of the same enzymatic machinery.[4]
Experimental Data:
| Cell Line | Combination | Endpoint | Synergy Score | Key Findings |
| Karpas422 (DLBCL) | This compound + EI1 | Growth Blockade | 1.67 | Co-administration showed a clear synergistic effect on inhibiting cell proliferation. |
| Karpas422 (DLBCL) | This compound + EI1 | H3K27me3 Reduction | 2.17 | The combination led to a more profound reduction in the PRC2-mediated histone mark H3K27me3. |
Experimental Protocol: Synergy in Karpas422 Cells
-
Cell Culture: Karpas422 cells were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were treated with a matrix of concentrations of this compound and the EZH2 inhibitor EI1, both alone and in combination.
-
Proliferation Assay: Cell viability and proliferation were assessed using a standard assay (e.g., CellTiter-Glo®) after a defined incubation period.
-
Histone Modification Analysis: Levels of H3K27me3 were quantified by western blot or ELISA to assess the biochemical impact of the drug combination.
-
Synergy Analysis: The synergy score was calculated based on the observed effects of the drug combination compared to the effects of the individual agents, likely using a synergy model such as the Bliss independence or Loewe additivity model.[4]
This compound and CDK4/6 Inhibitors: Targeting Cell Cycle Progression
A synergistic inhibitory effect on cell growth has been observed with the combination of this compound and the CDK4/6 inhibitor LEE011 (Ribociclib) in nasopharyngeal carcinoma (NPC) cells.[1][2] This combination targets two distinct but crucial pathways in cancer proliferation: epigenetic regulation by PRC2 and cell cycle control by the CDK4/6-Rb axis.
Experimental Data:
| Cell Line | Combination | Endpoint | Key Findings |
| C666-1 (NPC) | This compound + LEE011 | Growth Inhibition | A synergistic effect on inhibiting cell growth was confirmed.[1] |
Experimental Protocol: Synergy in C666-1 Cells
-
Cell Culture: C666-1 cells were maintained in RPMI-1640 medium supplemented with fetal bovine serum.
-
Drug Treatment: Cells were treated with various concentrations of this compound and LEE011, both individually and in combination, for 72 hours.
-
Proliferation Assay: The effect on cell proliferation was determined using a WST-1 based colorimetric assay.
-
Synergy Analysis: The combination index (CI) value was calculated using software such as CompuSyn to determine the nature of the drug interaction, with a CI value less than 1 indicating synergy.[1]
This compound and Chemotherapy: A Note of Caution
While synergy has been reported between this compound and the chemotherapeutic agent gemcitabine in NPC cell lines, the effective dose of this compound required for this synergy was high (20 µM).[1] This raises concerns about the potential for toxicity and the clinical translatability of this specific combination. Further optimization and investigation are needed to determine if a therapeutic window exists for this combination.
Experimental Data:
| Cell Line | Combination | Endpoint | Synergy Score | CI Value | Key Findings |
| C666-1 (NPC) | This compound + Gemcitabine | Cell Growth Inhibition | 8.79 | < 0.7 | Synergistic effect observed, but at a high concentration of this compound.[1] |
Conclusion and Future Directions
The available data strongly suggest that combining this compound with other targeted anticancer agents can lead to synergistic effects, offering a promising avenue for improving therapeutic outcomes. The dual targeting of the PRC2 complex with this compound and an EZH2 inhibitor provides a strong mechanistic rationale for enhanced efficacy. Similarly, the combination of this compound with a CDK4/6 inhibitor demonstrates the potential of targeting distinct but complementary pathways to halt cancer progression.
Future research should focus on:
-
In-depth in vivo studies to validate the synergistic effects observed in vitro.
-
Exploration of additional combination partners for this compound, guided by a mechanistic understanding of cancer cell dependencies.
-
Investigation of potential biomarkers to identify patient populations most likely to benefit from these combination therapies.
By continuing to explore the synergistic potential of this compound, the scientific community can pave the way for more effective and durable cancer treatments.
References
- 1. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
EED226 Combination Therapy with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EED226 combination therapy with standard chemotherapy agents, supported by preclinical experimental data. This compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), which acts by binding to the H3K27me3 pocket of the Embryonic Ectoderm Development (EED) subunit. This mechanism of action offers a distinct therapeutic strategy compared to traditional EZH2 inhibitors and presents a promising avenue for combination therapies in oncology.
Executive Summary
Preclinical studies have demonstrated that this compound can act synergistically with certain chemotherapeutic agents, enhancing their anti-tumor efficacy. The most robust evidence to date is for the combination of this compound with cisplatin and gemcitabine in nasopharyngeal carcinoma (NPC) models. Furthermore, this compound has shown a protective effect against cisplatin-induced nephrotoxicity, a common and dose-limiting side effect of this chemotherapy. A synergistic effect has also been observed with the CDK4/6 inhibitor, LEE011, in NPC cells. This guide will detail the available quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy in Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | Combination Agent | Assay | Duration | Synergy Metric | Value | Outcome | Reference |
| C666-1 | Cisplatin | Cell Proliferation (WST-1) | 6 days | Synergy Score (SS) | >0 | Synergistic | [1] |
| C666-1 | Gemcitabine | Cell Proliferation (WST-1) | 6 days | Synergy Score (SS) | 8.79 | Synergistic | [1] |
| HK1 | Gemcitabine | Cell Proliferation (WST-1) | 6 days | Combination Index (CI) | < 0.7 | Synergistic | [1] |
| C666-1 | LEE011 (CDK4/6 Inhibitor) | Cell Proliferation (WST-1) | 72 hours | Synergy Prediction | - | Synergistic | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Murine Model | Cisplatin-induced Acute Kidney Injury | This compound + Cisplatin | Improved renal function, attenuated renal pathological changes, reduced renal tubular cell apoptosis | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Synergy with Chemotherapy
This compound allosterically inhibits the PRC2 complex, leading to a reduction in H3K27 trimethylation and subsequent changes in gene expression. This epigenetic modulation can re-sensitize cancer cells to chemotherapy. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of this compound action and its synergistic effect with chemotherapy.
Experimental Workflow for In Vitro Synergy Analysis
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and chemotherapy in cancer cell lines.
Caption: Workflow for in vitro analysis of this compound and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is based on the methodology used to assess the synergistic effects of this compound with cisplatin and gemcitabine in NPC cell lines.[1]
-
Cell Seeding: Seed NPC cells (e.g., C666-1, HK1) in 96-well plates at a density of 2,000-5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Drug Preparation: Prepare stock solutions of this compound, cisplatin, and gemcitabine in an appropriate solvent (e.g., DMSO). Further dilute the drugs to the desired concentrations in the culture medium.
-
Treatment: After 24 hours of cell attachment, treat the cells with this compound alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) or other synergy scores. A CI value < 0.7 indicates synergy.
In Vivo Model of Cisplatin-Induced Acute Kidney Injury
This protocol is adapted from a study evaluating the protective effects of this compound against cisplatin-induced nephrotoxicity.[3]
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Cisplatin alone (e.g., 20 mg/kg, single intraperitoneal injection)
-
This compound alone (e.g., 30 mg/kg, oral gavage daily)
-
This compound + Cisplatin (this compound administered for a set number of days prior to and following cisplatin injection)
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Sample Collection: At a predetermined time point (e.g., 72 hours after cisplatin injection), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Euthanize the mice and collect kidney tissues.
-
Histological Analysis: Fix one kidney in 4% paraformaldehyde for paraffin embedding and subsequent hematoxylin and eosin (H&E) staining to assess tubular injury.
-
Apoptosis Analysis: Use the other kidney for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells.
-
Western Blot Analysis: Prepare protein lysates from kidney tissue to analyze the expression of apoptosis-related proteins (e.g., cleaved caspase-3) and markers of kidney injury.
Logical Relationships of Treatment Outcomes
The following diagram illustrates the logical flow of how this compound combination therapy leads to improved therapeutic outcomes based on the available data.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination chemotherapy in advanced lung cancer with increased survival | Semantic Scholar [semanticscholar.org]
Comparative Analysis of EED Inhibitors: EED226 vs. BR-001
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two prominent allosteric EED inhibitors.
This guide provides a detailed comparative analysis of two key embryonic ectoderm development (EED) inhibitors, EED226 and BR-001. Both compounds are potent and selective allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2), targeting the H3K27me3-binding pocket of EED.[1][2] This interaction prevents the allosteric activation of PRC2's methyltransferase activity, leading to a reduction in H3K27 trimethylation and subsequent de-repression of target genes.[1] This guide will delve into their comparative biochemical and cellular activities, in vivo efficacy, and the detailed experimental protocols used to generate this data.
Data Presentation: At-a-Glance Comparison
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for this compound and BR-001.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BR-001 | Reference(s) |
| Target | EED subunit of PRC2 | EED subunit of PRC2 | [2][3] |
| Mechanism of Action | Allosteric inhibitor, binds to the H3K27me3 pocket of EED | Allosteric inhibitor, binds to the H3K27me3 pocket of EED | [1][2] |
| PRC2 Inhibition (IC50) | 23.4 nM (H3K27me0 peptide substrate)[3][4][5] | Not explicitly stated, but potent inhibition demonstrated[6] | [3][4][5][6] |
| 53.5 nM (mononucleosome substrate)[3][4] | [3][4] | ||
| EED Binding Affinity (Kd) | 82 nM[3][4] | Not explicitly stated | [3][4] |
| PRC2 Complex Binding Affinity (Kd) | 114 nM[3][4] | Not explicitly stated | [3][4] |
| Competition Binding (IC50) | Not explicitly stated | 4.5 nM (displacement of H3K27me3 from EED)[6][7] | [6][7] |
| Cellular Antiproliferative Activity (IC50) | 0.08 µM (Karpas422 cells)[3] | Potent antiproliferative effect demonstrated in Karpas422 cells[6] | [3][6] |
| 0.22 µM (G401 ELISA)[8] | [8] |
Table 2: In Vivo Efficacy
| Parameter | This compound | BR-001 | Reference(s) |
| Animal Model | Subcutaneous Karpas422 xenograft (mice) | Subcutaneous Karpas422 and Pfeiffer xenografts (mice); Syngeneic CT26 colon tumor-bearing mice | [2][9] |
| Dosing Regimen | 40 mg/kg, oral gavage, once daily for 32 days | 40 or 100 mg/kg, oral, twice daily (Karpas422 & Pfeiffer); 30 mg/kg, oral (CT26) | [2][6][9][10] |
| Tumor Growth Inhibition (TGI) | 100% TGI in Karpas422 model[9] | 85% (Karpas422) and 96% (Pfeiffer) TGI at 100 mg/kg[9]; 59.3% TGI in CT26 model[6][10][11] | [6][9][10][11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and BR-001.
Biochemical Assays
1. PRC2 Inhibition Assay (LC-MS based)
This assay quantifies the enzymatic activity of PRC2 by measuring the formation of the co-product S-adenosyl-L-homocysteine (SAH) using liquid chromatography-mass spectrometry.
-
Materials: Recombinant human PRC2 complex, H3K27me0 peptide (e.g., residues 21-44) or mononucleosome substrate, S-adenosyl-L-methionine (SAM), H3K27me3 peptide (for stimulation), assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100), test compounds (this compound or BR-001), and a suitable mass spectrometer.
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a microplate, combine the PRC2 enzyme, substrate (peptide or nucleosome), and SAM in the assay buffer. For nucleosome substrates, include the stimulatory H3K27me3 peptide.[9]
-
Add the diluted test compounds to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 23°C or 30°C) for a specific duration (e.g., 1 hour).[2]
-
Stop the reaction by adding a quenching solution (e.g., 0.5% formic acid).
-
Analyze the samples by LC-MS to quantify the amount of SAH produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
2. EED-H3K27me3 Competition Binding Assay (AlphaScreen)
This high-throughput screening assay measures the ability of a test compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
-
Materials: His-tagged EED protein, biotinylated H3K27me3 peptide, Streptavidin-coated Donor beads, anti-His antibody-conjugated Acceptor beads, assay buffer (e.g., 25 mM HEPES pH 8.0, 0.02% Tween-20, 0.5% BSA), and test compounds.[9]
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, combine the His-EED protein and the biotin-H3K27me3 peptide in the assay buffer.[9]
-
Add the diluted test compounds and incubate for a short period (e.g., 20 minutes) to allow for binding.[9]
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate the plate in the dark at room temperature to allow for bead-protein interaction.
-
Read the plate on an AlphaScreen-capable reader. A decrease in the signal indicates displacement of the biotinylated peptide by the test compound.
-
Calculate IC50 values from the dose-response curves.
-
3. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay determines the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
-
Materials: Purified EED protein, SYPRO Orange dye, assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl), test compounds, and a real-time PCR instrument.
-
Procedure:
-
Prepare a solution of the EED protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the test compounds or DMSO (as a control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve program, gradually increasing the temperature from a low (e.g., 25°C) to a high temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
The change in melting temperature (ΔTm) in the presence of a compound indicates binding and stabilization.
-
Cellular Assays
1. Cellular H3K27me3 Quantification (ELISA)
This assay measures the global levels of H3K27me3 in cells treated with EED inhibitors.
-
Materials: Cell line of interest (e.g., Karpas422, G401), cell lysis buffer with HCl, primary antibody against H3K27me3, HRP-conjugated secondary antibody, TMB substrate, and a plate reader.
-
Procedure:
-
Seed cells in a multi-well plate and treat with various concentrations of the EED inhibitor or DMSO for a specified time (e.g., 72 hours).[6]
-
Lyse the cells using a buffer containing HCl to extract histones.
-
Coat a microplate with the cell lysates.
-
Block the plate to prevent non-specific binding.
-
Add the primary antibody against H3K27me3 and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Normalize the H3K27me3 levels to the total histone H3 levels or cell number.
-
2. Cell Proliferation/Viability Assay
These assays determine the effect of EED inhibitors on the growth and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., Karpas422, Pfeiffer), cell culture medium, test compounds, and a viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
The following day, treat the cells with a serial dilution of the EED inhibitor or DMSO.
-
Incubate the cells for an extended period (e.g., 7 to 14 days), refreshing the medium with the compound every 3-4 days.[3]
-
At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the compound concentration.
-
In Vivo Studies
1. Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of EED inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), cancer cell line (e.g., Karpas422), Matrigel, test compound formulated for oral administration, and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the EED inhibitor (e.g., this compound at 40 mg/kg or BR-001 at 40 or 100 mg/kg) or vehicle orally, once or twice daily, for the duration of the study (e.g., 32-36 days).[6][9]
-
Measure the tumor volume with calipers every 3-4 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like H3K27me3 levels).
-
Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and vehicle groups.
-
Mandatory Visualization
PRC2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of PRC2 and the points of intervention by EED inhibitors like this compound and BR-001.
Caption: PRC2 pathway showing allosteric activation and inhibition by EEDi.
General Experimental Workflow for EED Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of an EED inhibitor.
Caption: Preclinical evaluation workflow for EED inhibitors.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. j.skums.ac.ir [j.skums.ac.ir]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of PRC2 Inhibitors: EED226 vs. GSK126
In the landscape of epigenetic drug discovery, the Polycomb Repressive Complex 2 (PRC2) has emerged as a critical therapeutic target in various cancers. PRC2's catalytic subunit, EZH2, is responsible for the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic mark associated with transcriptional repression. The dysregulation of PRC2 activity is a hallmark of numerous malignancies, driving the development of small molecule inhibitors. This guide provides a comprehensive comparison of two prominent PRC2 inhibitors, EED226 and GSK126, which employ distinct mechanisms to abrogate PRC2 function.
This compound is a novel, orally bioavailable allosteric inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3][4] By binding to the H3K27me3 binding pocket of EED, this compound induces a conformational change that leads to a loss of PRC2 activity.[1][4][5] This mechanism is distinct from the majority of PRC2 inhibitors that target the catalytic EZH2 subunit. A key advantage of this allosteric approach is the potential to overcome resistance mediated by mutations in EZH2 that affect the binding of S-adenosylmethionine (SAM), the methyl donor cofactor.[1][4][5]
GSK126 , on the other hand, is a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 methyltransferase.[6][7][8][9] It directly competes with SAM for binding to the catalytic site of EZH2, thereby preventing the transfer of a methyl group to H3K27.[8] GSK126 has demonstrated robust activity in preclinical models of lymphoma and other cancers, particularly those harboring activating mutations in EZH2.[8]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and GSK126, providing a direct comparison of their biochemical potency, binding affinity, and cellular activity.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | This compound | GSK126 |
| Mechanism of Action | Allosteric inhibitor of EED subunit | SAM-competitive inhibitor of EZH2 subunit |
| IC50 (Enzymatic Assay) | 23.4 nM (H3K27me0 peptide substrate)[1][2][3][4], 53.5 nM (mononucleosome substrate)[1][2][4] | ~9.9 nM[6][7] |
| Ki | Not reported | As low as 93 pM[10], ~0.5 nM[11] |
| Kd (Binding to EED) | 82 nM[1][4] | Not applicable |
| Kd (Binding to PRC2 complex) | 114 nM[1][4] | Not applicable |
Table 2: Cellular Activity
| Parameter | This compound | GSK126 |
| Cellular IC50 (H3K27me3 Reduction) | 0.22 µM (G401 cells)[1] | 7 - 252 nM (DLBCL cell lines)[8] |
| Antiproliferative IC50 | 0.08 µM (KARPAS422 cells)[1][2] | Varies by cell line (e.g., 12.6 - 17.4 µM in multiple myeloma cell lines)[11] |
Table 3: Selectivity
| Inhibitor | Selectivity Profile |
| This compound | Highly selective for the PRC2 complex over 21 other protein methyltransferases.[1][4] The only other histone methyltransferase significantly inhibited is the EZH1-PRC2 complex.[1][4] |
| GSK126 | >150-fold selective for EZH2 over EZH1 and >1000-fold selective against a panel of 20 other human methyltransferases.[9][12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of PRC2 inhibition by GSK126 and this compound.
Caption: A typical workflow for the evaluation of PRC2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PRC2 inhibitors.
In Vitro PRC2 Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of PRC2 by detecting the methylation of a biotinylated histone H3 peptide.
-
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-H3K27me3 antibody and streptavidin-XL665
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound or GSK126) in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PRC2 enzyme and the biotinylated H3 peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 4 µL of SAM solution to each well.
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
-
Cellular H3K27me3 AlphaLISA Assay
This assay quantifies the levels of global H3K27 trimethylation in cells following inhibitor treatment.
-
Materials:
-
Cancer cell line of interest (e.g., G401, KARPAS422)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or GSK126)
-
AlphaLISA Histone H3K27me3 Cellular Detection Kit (including lysis buffer, acceptor beads, and donor beads)
-
384-well white opaque cell culture plates
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
Carefully remove the culture medium from the wells.
-
Lyse the cells by adding the AlphaLISA lysis buffer and incubate as per the manufacturer's instructions.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and perform a final incubation in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Normalize the signal to the vehicle control and plot the results against the inhibitor concentration to calculate the cellular IC50 for H3K27me3 reduction.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (this compound or GSK126)
-
96- or 384-well clear-bottom, white-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
-
-
Procedure:
-
Seed cells in the multi-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 3-7 days).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, following the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the antiproliferative IC50 value by plotting the data against the inhibitor concentration.
-
Conclusion
Both this compound and GSK126 are potent and selective inhibitors of the PRC2 complex, albeit through different mechanisms of action. GSK126, as a SAM-competitive EZH2 inhibitor, has shown significant efficacy, particularly in cancers with EZH2 mutations. This compound, with its novel allosteric mechanism targeting the EED subunit, offers a promising alternative therapeutic strategy that may circumvent resistance to EZH2-targeted therapies. The choice between these inhibitors for a specific research or therapeutic application will depend on the specific biological context, including the genetic background of the cancer cells and the desired pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design rigorous experiments to further investigate the therapeutic potential of these important epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. q-vd.com [q-vd.com]
- 11. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 13. biofargo.com [biofargo.com]
EED226: A Promising Strategy to Overcome Resistance to EZH2 Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted epigenetic therapies, particularly inhibitors of the histone methyltransferase EZH2, presents a significant challenge in cancer treatment. This guide provides a comprehensive comparison of the allosteric PRC2 inhibitor EED226 with other epigenetic drugs, focusing on its ability to overcome resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors. Experimental data, detailed methodologies, and pathway visualizations are presented to offer a clear understanding of the cross-resistance landscape.
Overcoming Resistance: The Mechanism of this compound
This compound is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. Unlike the majority of EZH2 inhibitors that are competitive with the cofactor SAM, this compound employs an allosteric mechanism. It binds directly to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2] This distinct mode of action is crucial for its efficacy in the context of acquired resistance.
Resistance to SAM-competitive EZH2 inhibitors, such as tazemetostat and GSK126, frequently arises from mutations in the EZH2 subunit that prevent effective drug binding.[3] By targeting a different component of the PRC2 complex, this compound circumvents this common resistance mechanism, remaining effective in cell lines that are no longer responsive to traditional EZH2 inhibitors.[1][3]
Comparative Efficacy of this compound
The following table summarizes the antiproliferative activity (IC50 values) of this compound in comparison to other EZH2 inhibitors in both sensitive and resistant cancer cell lines.
| Cell Line | EZH2 Status | Resistance to EZH2 Inhibitors | This compound IC50 | Tazemetostat (EPZ-6438) IC50 | GSK126 IC50 |
| KARPAS-422 | Mutant (Y641N) | Sensitive | ~80 nM[4] | 0.00049 - 7.6 µM (in various DLBCL lines)[5][6] | Sensitive |
| WSU-DLCL2 | Mutant (Y641N) | Resistant to EI1 | Efficacious[1] | - | - |
| GSK126-Resistant DLBCL lines | Mutant | Resistant | Sensitive[3] | Cross-resistant[7] | Resistant |
| EPZ-6438-Resistant DLBCL lines | Mutant | Resistant | Sensitive[3] | Resistant | Cross-resistant[7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
EED226-Induced Apoptosis in Cancer Cells: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. EED226, a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit Embryonic Ectoderm Development (EED), has emerged as a promising anti-cancer agent.[1][2] This guide provides a comparative analysis of this compound-induced apoptosis, supported by experimental data and detailed protocols, to aid in the evaluation and application of this compound in cancer research.
Comparative Performance of this compound
This compound induces apoptosis in various cancer cell lines and demonstrates efficacy in cells resistant to EZH2 inhibitors.[3] Its mechanism is linked to the inhibition of H3K27 trimethylation and modulation of the p53/FOXO3a signaling pathway.[1]
Quantitative Comparison of Anti-Proliferative Activity
While direct comparative data on the percentage of apoptotic cells induced by this compound versus other PRC2 inhibitors from a single study is limited, data on the inhibition of cancer cell proliferation provides a valuable surrogate for assessing their relative potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other relevant PRC2 inhibitors in the WSU-DLCL2 lymphoma cell line.
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 (nM) for Cell Proliferation Inhibition |
| This compound | EED | Allosteric inhibitor of PRC2 | WSU-DLCL2 | 35.86[4] |
| MAK683 | EED | Allosteric inhibitor of PRC2 | WSU-DLCL2 | 1.153[4] |
| EPZ6438 (Tazemetostat) | EZH2 | Catalytic inhibitor of EZH2 | WSU-DLCL2 | 14.86[4] |
This data highlights the potent anti-proliferative effects of this compound, providing a rationale for its investigation as an inducer of apoptosis.
Experimental Confirmation of Apoptosis
Several key experiments are routinely employed to confirm that cell death induced by a compound such as this compound occurs via apoptosis. These include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and Western blotting to measure the levels of key apoptosis-related proteins like cleaved caspase-3.
Experimental Workflow for Apoptosis Confirmation
Caption: Workflow for confirming this compound-induced apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment has been shown to inhibit the phosphorylation of p53 and FOXO3a, key transcription factors involved in the apoptotic process.[1] This disruption of PRC2 activity leads to changes in gene expression that ultimately promote apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Detailed Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the detection of apoptosis by flow cytometry using dual staining with Annexin V and PI.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells at a suitable density and culture overnight.
-
Treat cells with this compound at various concentrations and for desired time points. Include untreated and positive controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately.
-
Gating Strategy:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Western Blotting for Cleaved Caspase-3
This protocol describes the detection of the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described above.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in the cleaved caspase-3 fragments (approximately 17/19 kDa) indicates apoptosis.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
